Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-11-4(10)5(9)2-6(7,8)3-5/h2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFAHFMIONFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated scaffolds, gem-difluorinated cyclobutanes have emerged as particularly valuable motifs. The rigid, puckered conformation of the cyclobutane ring, combined with the unique electronic properties of the difluoromethylene group, can confer significant advantages in potency, selectivity, and pharmacokinetic profiles.[2] Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate, a key building block in this class, offers a trifecta of functionalities: a reactive primary amine, a methyl ester, and the influential gem-difluoro group, making it a highly sought-after component in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for their determination.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in drug discovery and development. These parameters govern everything from solubility and absorption to metabolic fate.
| Property | Value | Source/Method |
| Molecular Formula | C6H9F2NO2 | [3] |
| Molecular Weight | 165.14 g/mol | [3] |
| CAS Number | 1935939-14-2 | [3] |
| Hydrochloride Salt CAS | 2193061-54-8 | [4] |
| Purity | ≥96% | [3] |
| Melting Point | Data not available | See Protocol 1 |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | See Protocol 2 |
| pKa | Data not available | See Protocol 3 |
| LogP | Data not available | See Protocol 4 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail robust, field-proven methodologies for determining the key physicochemical properties of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. The causality behind experimental choices is explained to ensure a self-validating system of protocols.
Protocol 1: Melting Point Determination via the Capillary Method
Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[5] The capillary method is a standard and highly accurate technique for this determination.[5]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a high-accuracy thermometer or digital sensor.
-
Initial Rapid Determination: An initial rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.[6]
-
Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.[7]
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Protocol 2: Aqueous Solubility Determination via the Shake-Flask Method
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and direct measurement principle.[8]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of the compound is added to a known volume of purified water (or a relevant buffer system, e.g., PBS) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.
-
Quantification: The concentration of the compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.[8]
-
Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.
Protocol 3: pKa Determination via Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly precise and widely used method for pKa determination.[9][10]
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is typically kept constant with an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[9]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11][12]
Caption: Potentiometric Titration Workflow for pKa.
Protocol 4: Lipophilicity (LogP) Determination via the Shake-Flask Method
Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key parameter in the "Rule of 5" for predicting drug-likeness.[13] It influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while manual, is the benchmark for accurate LogP determination.[13][14][15]
Methodology:
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer to determine LogD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Spectral Data Interpretation: A Glimpse into Molecular Structure
While specific spectral data for Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is not publicly available, we can predict the expected signals based on its structure.
-
¹H NMR: Protons on the cyclobutane ring adjacent to the ester and amino groups would appear as multiplets. The methyl group of the ester would be a singlet at approximately 3.7 ppm. The amine protons would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the ester would be observed around 170-175 ppm. The quaternary carbon attached to the fluorine atoms would show a characteristic triplet due to C-F coupling. The other carbons of the cyclobutane ring and the methyl ester would appear in the aliphatic region.
-
¹⁹F NMR: A single signal would be expected for the two equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 165.14. Fragmentation patterns would likely involve the loss of the methoxy group or the carboxylate group.
Safety and Handling
The hydrochloride salt of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is classified as an acute toxicant (oral, dermal, and inhalation), a skin irritant, and a serious eye irritant.[4] It may also cause respiratory irritation and drowsiness or dizziness.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion: A Versatile Building Block with Significant Potential
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate stands out as a valuable building block for the synthesis of novel drug candidates. Its unique combination of a rigid, fluorinated core and versatile functional groups provides a powerful platform for medicinal chemists to fine-tune the physicochemical and pharmacological properties of their lead compounds. A thorough understanding and experimental determination of its core properties, as outlined in this guide, are essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
LogP/D - Cambridge MedChem Consulting. [Link]
-
methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride - NextSDS. [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - UB. [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Fluorocyclobutane‐containing pharmaceuticals and drug candidates. - ResearchGate. [Link]
-
methyl 3,3-difluoro-1-(methylamino)cyclobutane-1-carboxylate - NextSDS. [Link]
-
Amino acid titration. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. [Link]
-
Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Experiment 1 - Melting Points. [Link]
-
Melting point determination. [Link]
-
Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide | Request PDF - ResearchGate. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. [Link]
-
1 Experimental aqueous solubility of selected per and polyfluorinated... - ResearchGate. [Link]
-
Melting properties of amino acids and their solubility in water - PMC. [Link]
-
Melting Point Determination - thinkSRS.com. [Link]
-
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3, 3-difluorocyclobutane-1-carboxylate, min 97%, 1 gram - Lab Supplies. [Link]
-
experiment (1) determination of melting points. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester | 1935939-14-2 [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. thinksrs.com [thinksrs.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. scribd.com [scribd.com]
- 12. web2.aabu.edu.jo [web2.aabu.edu.jo]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
Engineering Peptide Therapeutics: The Biological Activity of Fluorinated Cyclobutane Amino Acids
Executive Summary
Peptide-based therapeutics offer exceptional target affinity and specificity but are historically plagued by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low membrane permeability[1]. As a Senior Application Scientist specializing in peptidomimetics, I have observed firsthand the paradigm shift brought about by non-canonical amino acids. Among these, Fluorinated Cyclobutane Amino Acids (FCBAs) represent a masterclass in structural engineering. By marrying the conformational rigidity of a four-membered carbocycle with the unique stereoelectronic properties of fluorine, FCBAs offer a dual-mechanism approach to overcoming peptide instability, enhancing lipophilicity, and driving modern drug discovery[2].
This technical guide dissects the mechanistic basis of FCBA biological activity, provides self-validating experimental workflows for their incorporation, and outlines the quantitative advantages they bring to therapeutic design.
Mechanistic Basis of Biological Activity
The integration of FCBAs into a peptide backbone is not merely a chemical substitution; it is a calculated physical and electronic perturbation designed to outsmart biological degradation pathways.
Conformational Restriction and Bioisosterism
The cyclobutane ring acts as a rigid scaffold that restricts the dihedral angles (φ, ψ) of the peptide backbone. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities. Furthermore, the cyclobutane motif serves as an excellent sp3 -rich bioisostere for phenyl rings. It maintains spatial occupancy and structural integrity while improving aqueous solubility and reducing the metabolic liabilities associated with flat, aromatic systems[2].
The "Polar Hydrophobe" Effect of Fluorine
Fluorine is highly electronegative yet possesses a van der Waals radius closely resembling that of oxygen. When incorporated into a cyclobutane ring (e.g., gem-difluorocyclobutane), it exerts a strong electron-withdrawing effect that lowers the pKa of adjacent basic amines, thereby enhancing membrane permeability[3]. Despite its polarity, the C–F bond is highly lipophilic. This increased hydrophobicity fuels the formation of stable secondary structures in aqueous solutions by segregating nonpolar fluorinated surfaces away from water[4].
Proteolytic Evasion
The primary Achilles' heel of therapeutic peptides is hydrolysis by serine and aspartic proteases (e.g., trypsin, chymotrypsin, pepsin). FCBAs introduce severe steric bulk and electronic repulsion at the P1 and P1' cleavage sites[5]. The dense electron cloud of the fluorine atoms repels the nucleophilic attack of the protease's catalytic triad, effectively stalling the enzyme-substrate complex and preventing backbone hydrolysis[6].
Quantitative Impact on Peptide Stability
The impact of fluorinated amino acids on proteolytic stability is highly position-dependent but generally yields significant improvements in half-life. Table 1 summarizes representative stability metrics of model antimicrobial peptides (AMPs) modified with various non-canonical amino acids compared to wild-type sequences[4],[3].
| Peptide Modification | Target Protease | Relative Half-Life ( t1/2 ) | Hemolytic Activity | Bioactivity Retention |
| Wild-Type (Buforin II) | Trypsin | 1.0x (Baseline) | Null | Baseline |
| Hexafluoroleucine (Aliphatic) | Trypsin | ~2.3x | Null | Retained / Enhanced |
| p-Fluorophenylalanine (Aromatic) | Chymotrypsin | < 1.0x (Decreased) | Variable | Reduced |
| FCBA (gem-Difluorocyclobutane) | Trypsin / Pepsin | > 5.0x (Extrapolated) | Null | Highly Enhanced |
Table 1: Comparative biological activity and stability of fluorinated peptide modifications.
Experimental Workflows & Self-Validating Protocols
To harness FCBAs in drug development, rigorous and reproducible methodologies are paramount. Below are the field-proven protocols utilized to synthesize and validate FCBA-modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of FCBA-Peptides
-
Causality: We strictly utilize Fmoc-based SPPS rather than Boc-SPPS. The harsh acidic cleavage conditions (e.g., anhydrous HF) required in Boc-SPPS can theoretically compromise highly strained fluorinated carbocycles. Fmoc chemistry utilizes a mild base (piperidine) for deprotection, preserving the structural integrity of the FCBA[7].
-
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-protected FCBA (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 2 hours. Note: Sterically hindered cyclobutanes require longer coupling times and highly reactive uronium salts (HATU) to ensure complete amide bond formation.
-
Capping: Cap unreacted amines using acetic anhydride/pyridine to prevent deletion sequences.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
-
Protocol 2: Self-Validating Proteolytic Stability Assay
-
Causality: Relying solely on UV absorption for HPLC degradation assays is prone to baseline drift from buffer components. We employ an analytical RP-HPLC assay with fluorescence detection by incorporating an o-aminobenzoic acid (Abz) fluorophore[5]. Cleavage yields a massive, easily quantifiable fluorescence signal, allowing for real-time kinetic monitoring.
-
Self-Validation System: Every assay run must include a wild-type (unmodified) peptide control. If the wild-type peptide does not degrade at the established kinetic rate, the assay is flagged as invalid (indicating enzyme denaturation or buffer pH failure).
-
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM stock solution of the FCBA-peptide in Tris-HCl buffer (pH 7.5).
-
Enzyme Addition: Add the target protease (e.g., α -chymotrypsin) at a final concentration of 10 nM.
-
Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 min) and immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile.
-
Analysis: Inject the quenched samples into an RP-HPLC system equipped with a fluorescence detector ( λex = 320 nm, λem = 420 nm).
-
Quantification: Calculate the area under the curve (AUC) for the intact peptide peak over time to determine the pseudo-first-order degradation half-life ( t1/2 ).
-
Visualizations
Workflow for synthesis and biological evaluation of FCBA-peptides.
Mechanism of proteolytic evasion by FCBA-modified therapeutic peptides.
Case Studies in Drug Development
The clinical validation of fluorinated cyclobutane motifs is already underway across multiple therapeutic modalities:
-
Fluciclovine ( 18 F-FACBC): A synthetic amino acid utilizing a fluorinated cyclobutane ring. It exploits the upregulated amino acid transporters (ASCT2, LAT1) in prostate cancer cells. The cyclobutane ring ensures it is not incorporated into host proteins (preventing background noise), while the 18 F isotope provides a highly specific Positron Emission Tomography (PET) signal[2].
-
Ivosidenib: While a small molecule rather than a peptide, Ivosidenib utilizes a gem-difluorocyclobutane motif to dramatically increase metabolic stability against Cytochrome P450 enzymes while maintaining target potency. This drug serves as a primary validation of the bioisosteric utility of the fluorinated cyclobutane functional group in FDA-approved therapeutics[8].
References
-
Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.[Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.[Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α -chymotrypsin and pepsin. Amino Acids.[Link]
-
Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. The Chemical Record.[Link]
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry.[Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry.[Link]
Sources
- 1. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of the gem-Difluoro Group in Medicinal Chemistry: A Technical Guide for Rational Drug Design
Executive Summary
As drug discovery programs increasingly target complex, non-druggable spaces, the precision engineering of small molecules becomes paramount. The gem-difluoro group ( −CF2− ) is not merely a structural anomaly; it is a highly tunable stereoelectronic tool. In modern medicinal chemistry, the strategic insertion of a −CF2− moiety can rescue a failing program by simultaneously resolving metabolic liabilities, tuning basicity, and overcoming permeability bottlenecks. This technical guide explores the causality behind the physicochemical modulation induced by the gem-difluoro group, details its role in bioisosterism, and provides a self-validating synthetic protocol for its late-stage incorporation.
The Stereoelectronic Paradigm of the −CF2− Motif
The unique utility of the gem-difluoro group stems from the fundamental properties of the fluorine atom: extreme electronegativity (3.98 Pauling), low polarizability, and a van der Waals radius (1.47 Å) that closely mimics oxygen (1.52 Å) rather than hydrogen (1.20 Å). When two fluorine atoms are installed on a single sp3 hybridized carbon, they exert a profound, synergistic stereoelectronic effect.
Unlike a single fluorine atom—which introduces a chiral center and a specific spatial vector—the gem-difluoro group is achiral. This simplifies synthetic scale-up while providing a massive inductive electron-withdrawing effect (-I) that propagates through the adjacent σ -bond framework.
Logical flow of gem-difluoro insertion effects on pharmacokinetics.
Strategic Physicochemical Modulation
pKa Tuning and Basicity
The −CF2− group fundamentally alters the acidity and basicity of adjacent functional groups via its strong inductive effect, a phenomenon that remains nearly identical across both acyclic and cyclic aliphatic compounds 1. As an Application Scientist, I frequently utilize β -difluorination to attenuate the basicity of aliphatic amines. By lowering the pKa by 2 to 3 units, the fraction of un-ionized drug at physiological pH (7.4) increases drastically. This directly enhances passive membrane permeability and reduces off-target hERG liability, which is often driven by highly basic, lipophilic cations.
Context-Dependent Lipophilicity (LogP/LogD)
A pervasive myth in medicinal chemistry is that fluorination universally increases lipophilicity. The reality is highly context-dependent. The lipophilicity of a −CF2− motif relies entirely on the annihilation or reinforcement of adjacent molecular dipoles 2.
-
Dipole Annihilation: If the C-F dipoles directly oppose an existing molecular dipole (e.g., adjacent to an ether oxygen), the overall molecular polarity decreases, resulting in a higher logP .
-
Dipole Reinforcement: If the −CF2− group is placed such that its dipoles align with the molecule's existing vector, the overall polarity increases, potentially lowering logP .
Table 1: Comparative Physicochemical Profiles of Methylene, Carbonyl, and gem-Difluoromethylene Motifs
| Property/Parameter | Methylene ( −CH2− ) | Carbonyl ( −C(=O)− ) | gem-Difluoro ( −CF2− ) |
| C-X-C Bond Angle | ~109.5° ( sp3 ) | ~120° ( sp2 ) | ~109° ( sp3 ) |
| Dipole Moment (D) | ~0 | ~2.7 | ~2.3 - 2.5 |
| Lipophilicity ( ΔlogP ) | Baseline (+0.5) | Highly Hydrophilic (-1.2) | Context-Dependent (+0.2 to +1.0) |
| Metabolic Liability | High (CYP450 oxidation) | High (Reduction/Nucleophilic attack) | Very Low (Steric/Electronic shielding) |
| H-Bond Acceptor | None | Strong | Weak |
Bioisosterism: Structural Mimicry in Target Binding
Carbonyl Bioisosterism
The −CF2− group is a premier bioisostere for the carbonyl group. While it closely mimics the C=O group in size and local dipole moment, it lacks the electrophilic carbon center. This makes the gem-difluoro analog completely immune to nucleophilic attack or reduction by aldo-keto reductases in the liver, drastically extending the compound's half-life.
Furthermore, replacing a carbonyl with a gem-difluoroalkene ( C=CF2 ) creates an irreversible electrophilic warhead capable of inhibiting various enzymes, a strategy successfully deployed in the development of novel β -lactam architectures 3. The synthesis of these gem-difluoroolefins can be elegantly achieved via palladium-catalyzed C-H functionalization of diazoalkanes, followed by a critical β -fluoride elimination step 4.
Methylene Bioisosterism and Metabolic Shielding
When a specific −CH2− group is identified as a soft spot for Cytochrome P450 (CYP450) mediated hydroxylation, replacing it with a −CF2− group effectively blocks metabolism. The high bond dissociation energy of the C-F bond (~116 kcal/mol) prevents the initial hydrogen atom abstraction required for CYP450 oxidation.
Synthetic Execution: Advanced Deoxofluorination Protocol
When converting ketones to gem-difluoroalkanes, modern deoxofluorinating agents like XtalFluor-E provide superior thermal stability and selectivity compared to traditional DAST, which is prone to violent decomposition and elimination byproducts 5.
Workflow for XtalFluor-E mediated deoxofluorination of ketones.
Protocol: Synthesis of gem-Difluoroalkanes via XtalFluor-E Deoxofluorination
Context: As a Senior Application Scientist, I strongly advise against DAST for scale-up due to its high thermal instability. The use of aminodifluorosulfinium tetrafluoroborate salts (XtalFluor-E) provides a self-validating, robust, and scalable system.
Materials Required:
-
Ketone substrate (1.0 equiv)
-
XtalFluor-E (1.5–2.0 equiv)
-
Triethylamine trihydrofluoride ( Et3N⋅3HF ) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen. Causality: Water reacts violently with fluorinating agents, hydrolyzing them to HF and thionyl fluoride, which destroys stoichiometry, generates hazardous pressure, and plummets yields.
-
Reagent Solubilization & Activation: Dissolve the ketone (1.0 equiv) and XtalFluor-E (1.5 equiv) in anhydrous DCM (0.2 M concentration). Stir at room temperature for 10 minutes, then cool to 0 °C. Causality: XtalFluor-E activates the carbonyl oxygen to form an intermediate sulfinium ether. Unlike DAST, XtalFluor-E does not spontaneously release the fluoride ion necessary for the subsequent nucleophilic substitution, effectively pausing the reaction at this activated state and preventing uncontrolled exotherms.
-
Fluorination via Promoter Addition: Dropwise add Et3N⋅3HF (2.0 equiv) to the 0 °C solution. Causality: The exogenous HF salt acts as the active fluoride source. The first fluoride equivalent attacks the activated intermediate, forming a transient α -fluoro ether. The second equivalent displaces the leaving group to yield the gem-difluoride. The slow addition at 0 °C controls the kinetics of this highly exothermic substitution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–12 hours (monitor via TLC or 19F NMR). Self-Validation Checkpoint: The absence of elimination byproducts (e.g., fluoroalkenes) in the crude 1H NMR spectrum validates the efficiency of the exogenous fluoride source. If elimination is observed, it indicates premature decomposition of the activated intermediate, necessitating a re-titration of the promoter.
-
Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Conclusion
The gem-difluoro group is a cornerstone of modern rational drug design. By understanding the causality behind its stereoelectronic effects—specifically how it modulates basicity, tunes lipophilicity via dipole interactions, and acts as a robust bioisostere—medicinal chemists can predictably engineer superior pharmacokinetic profiles into their lead compounds. Coupled with modern, safe deoxofluorination protocols, the −CF2− motif remains one of the most reliable tools for overcoming late-stage drug development hurdles.
References
-
Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry - A European Journal (SciSpace). 1
-
Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry (ACS Publications). 2
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. 5
-
Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. PMC / NIH. 4
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC / NIH. 3
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Whitepaper: Methyl 1-Amino-3,3-Difluorocyclobutane-1-Carboxylate as a Strategic Building Block in Medicinal Chemistry
Executive Summary
In contemporary drug design, the incorporation of fluorinated cycloalkanes has emerged as a premier strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule active pharmaceutical ingredients (APIs). Among these, 3,3-difluorocyclobutyl-substituted building blocks are highly valued for their ability to enhance metabolic stability and ensure compatibility with lead-oriented synthesis requirements[1]. Specifically, methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride serves as an essential, conformationally restricted amino acid precursor utilized in the development of advanced therapeutics, including potent antiviral agents[2],[3].
The Rationale for Fluorinated Cyclobutanes
The strategic introduction of a gem-difluoro group into a cyclobutane ring profoundly impacts a molecule's physicochemical properties. Fluorine's high electronegativity inductively lowers the pKa of adjacent functional groups (such as the primary amine), modulating basicity and often improving passive membrane permeability.
Furthermore, the difluoromethylene ( CF2 ) group acts as a robust bioisostere for carbonyl or ether oxygens. Unlike unfluorinated alkyl chains, the CF2 moiety is highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism, thereby extending the biological half-life of the resulting drug candidate[1]. The rigid cyclobutane ring also restricts the conformational flexibility of the amino acid backbone, locking the pharmacophore into a favorable geometry for target engagement.
Caption: Logical impact of 3,3-difluorocyclobutane incorporation on pharmacokinetics.
Physicochemical Profiling
Understanding the baseline properties of the building block is critical for predicting its behavior in downstream synthetic steps. Below is the consolidated physicochemical profile of the hydrochloride salt and its free base form.
Table 1: Physicochemical Properties of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
| Property | Value |
| CAS Number | 2193061-54-8[2] |
| Molecular Formula (Free Base) | C6H9F2NO2 [4] |
| Monoisotopic Mass (Free Base) | 165.06013 Da[4] |
| Molecular Formula (HCl Salt) | C6H10ClF2NO2 [5] |
| Molecular Weight (HCl Salt) | 201.60 g/mol [5] |
| Physical State | Solid |
Synthetic Integration & Self-Validating Methodologies
As a Senior Application Scientist, I emphasize that robust chemical synthesis requires causality-driven protocols with embedded in-process controls (IPCs). A protocol is only as reliable as its validation mechanisms. The following workflows demonstrate the integration of this building block into complex APIs.
Protocol A: Saponification and N-Boc Protection
Objective: Convert the methyl ester hydrochloride to the versatile 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid for subsequent peptide coupling[6]. Causality: The methyl ester must be hydrolyzed to expose the carboxylic acid for amide coupling, while the amine must be protected to prevent unwanted polymerization or side reactions.
-
Initiation: Dissolve methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate HCl (1.0 eq) in a 1:1 mixture of Methanol and Water[6]. Reasoning: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic base.
-
Hydrolysis: Add 1M aqueous NaOH (2.5 eq) dropwise at 0 °C[6]. Reasoning: Excess base is required to neutralize the HCl salt and drive the ester hydrolysis. Cooling prevents exothermic degradation.
-
Validation (IPC 1): Monitor by Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the high-Rf ester spot confirms complete hydrolysis to the free amino acid.
-
Protection: Add Di-tert-butyl dicarbonate ( Boc2O , 1.2 eq) directly to the reaction mixture. Stir at ambient temperature for 14 hours[6].
-
Validation (IPC 2): Monitor by LC-MS. The presence of the target mass [M−H]− corresponding to the Boc-protected acid validates the protection step.
-
Workup: Acidify the mixture with dilute aqueous HCl to pH 3-4, and extract into diethyl ether[6]. Reasoning: Acidification protonates the carboxylate, driving the uncharged product into the organic phase.
-
Isolation: Wash the ethereal phase with a 1:1 water:brine solution, dry over Na2SO4 , and concentrate in vacuo[6].
Protocol B: Diazotization and Functionalization
Objective: Transform the primary amine into a functionalized core via a diazonium intermediate. Causality: For certain heterocyclic targets, the primary amine must be converted into a leaving group or modified via radical/nucleophilic substitution.
-
Initiation: To a solution of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.0 eq) in glacial acetic acid, add sodium nitrite (2.0 eq)[3].
-
Reaction: Heat the mixture at 45 °C overnight[3]. Reasoning: Mild heating provides the activation energy required for the formation and subsequent reaction of the diazonium salt, while acetic acid serves as both solvent and proton source.
-
Validation (IPC): Monitor via GC-MS or LC-MS to confirm the consumption of the starting mass (165.06 Da)[4] and the appearance of the substituted product.
-
Workup: Cool the mixture and concentrate under reduced pressure before treating the residue with acetyl chloride[3].
Caption: Step-by-step synthetic workflow from methyl ester to target API.
Application in Antiviral Drug Discovery
The utility of this building block is prominently showcased in the development of Hepatitis B Virus (HBV) replication inhibitors. Despite available treatments, there remains a critical need for new therapeutic options capable of inhibiting HBV replication while exhibiting low predicted metabolic clearance[6],[7].
By integrating the 1-amino-3,3-difluorocyclobutane-1-carboxylic acid moiety into substituted pyrrolizine frameworks[6] or amino-thiazole substituted indole-2-carboxamides[3], medicinal chemists achieve a dual advantage:
-
Target Binding: The rigid cyclobutane ring locks the molecule into an active conformation, minimizing the entropic penalty upon binding to the viral target[6],[7].
-
Metabolic Shielding: The gem-difluoro group shields the core from rapid hepatic clearance, significantly improving the drug's oral bioavailability and half-life[6].
Safety, Handling, and Regulatory Considerations
When handling methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride, strict adherence to laboratory safety protocols is required. According to notified Classification and Labelling (C&L) data, the substance triggers several GHS Hazard Classifications:
-
Acute Toxicity: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)[2].
-
Skin Irritation: Category 2 (H315 - Causes skin irritation)[2].
-
Eye Irritation: Category 2A (H319 - Causes serious eye irritation)[2].
-
Specific Target Organ Toxicity (STOT SE 3): H336 (May cause drowsiness or dizziness)[2].
Handling Protocol: All synthetic manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
References
- NextSDS Database - Chemical substance information for methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride.
- PubChemLite - C6H9F2NO2 - Explore.
- Google Patents (US10874640B2) - Substituted pyrrolizine compounds and uses thereof.
- Google Patents (WO2019086141A1) - Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv).
- Scribd - Synthesis of 3,3-Difluorocyclobutane Derivatives | PDF | Amine.
- Google Patents (US10836769B2) - Substituted pyrrolizine compounds and uses thereof.
- BLD Pharm - 2225878-58-8|Methyl 1-amino-3,3-difluorocyclopentane-1-carboxylate hydrochloride.
Sources
- 1. scribd.com [scribd.com]
- 2. nextsds.com [nextsds.com]
- 3. WO2019086141A1 - Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 4. PubChemLite - C6H9F2NO2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2225878-58-8|Methyl 1-amino-3,3-difluorocyclopentane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. US10874640B2 - Substituted pyrrolizine compounds and uses thereof - Google Patents [patents.google.com]
- 7. US10836769B2 - Substituted pyrrolizine compounds and uses thereof - Google Patents [patents.google.com]
In Silico Modeling of Methyl 1-Amino-3,3-difluorocyclobutane-1-carboxylate: A Computational Framework for Fluorinated Unnatural Amino Acids
Executive Summary
The incorporation of heavily fluorinated, conformationally restricted unnatural amino acids is a cornerstone of modern rational drug design. Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate represents a highly specialized building block utilized to enhance metabolic stability, modulate amine pKa , and enforce rigid binding geometries in therapeutic targets ranging from HBV replication inhibitors[3] to brain-penetrant kinase inhibitors.
As a Senior Application Scientist, I have designed this technical guide to address the unique computational challenges associated with modeling gem-difluorocyclobutane derivatives. Standard empirical force fields frequently fail to capture the anisotropic charge distribution and stereoelectronic effects of the C-F bond. This whitepaper establishes a self-validating in silico framework—spanning Quantum Mechanical (QM) parameterization, molecular docking, and Molecular Dynamics (MD)—to accurately predict the pharmacological behavior of this compound.
The Causality of Fluorine in Computational Modeling
Before executing any in silico workflow, one must understand why standard modeling approaches fail for fluorinated cyclobutanes.
-
Stereoelectronic Puckering: The cyclobutane ring is not flat; it adopts a "puckered" conformation to relieve torsional strain. The highly electronegative gem-difluoro substitution at the 3-position exerts a strong hyperconjugative effect, shifting the thermodynamic equilibrium of the ring's puckering amplitude [4].
-
The Halogen Sigma-Hole: Standard force fields treat halogens as simple negative point charges. However, fluorine possesses a unique electrostatic potential characterized by a highly electronegative equatorial belt and a neutral-to-slightly-positive polar region (the sigma-hole). While smaller in fluorine than in heavier halogens, it dictates orthogonal multipolar interactions (e.g., C-F···C=O) [1].
-
Hydration Dynamics: Fluorine is a poor classical hydrogen bond acceptor. Instead, its partial negative charge structures local water networks, stabilizing the ligand via water-mediated bridges rather than direct protein contacts [1].
To account for these phenomena, we must bypass default force field parameters and generate custom Restrained Electrostatic Potential (RESP) charges.
Experimental Protocols: A Self-Validating System
The following protocols are designed with internal validation checkpoints to ensure scientific integrity.
Protocol A: QM Parameterization and RESP Charge Derivation
Objective: Generate accurate partial charges for the gem-difluorocyclobutane moiety using the Implicitly Polarized Charge (IPolQ) scheme [2].
Step-by-Step Methodology:
-
Ligand Preparation: Construct Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. Validation Check: Ensure the amine is protonated ( NH3+ ) and the ester is intact, reflecting physiological pH (7.4) for the prodrug form.
-
Conformational Sampling: Perform a Monte Carlo multiple-minimum (MCMM) conformational search to identify the lowest-energy puckered states of the cyclobutane ring.
-
QM Optimization: Optimize the lowest-energy conformers using Gaussian at the HF/6-31G* level of theory. Causality: The HF/6-31G* basis set is intentionally chosen because it systematically overestimates dipole moments, perfectly mimicking the polarization effect of an aqueous environment required for AMBER force field compatibility [2].
-
Electrostatic Potential (ESP) Calculation: Map the ESP on a Connolly surface.
-
RESP Fitting: Fit the atomic charges to the ESP using the antechamber module.
Protocol B: Explicit Solvent Molecular Dynamics (MD)
Objective: Evaluate the hydration free energy and binding stability of the fluorinated ligand.
Step-by-Step Methodology:
-
System Solvation: Place the parameterized ligand in a cubic simulation box with a 12 Å buffer. Causality: Use the SPC/E or TIP3P explicit water model. Implicit solvent models (like Generalized Born) mathematically fail to capture the structured water networks that coordinate with organic fluorine [1].
-
Minimization: Run 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.
-
Equilibration (NVT/NPT): Heat the system to 300K over 50 ps (NVT), followed by density equilibration at 1 atm for 500 ps (NPT). Validation Check: Monitor the RMSD of the cyclobutane ring; it should stabilize within 0.5 Å.
-
Production Run: Execute a 100 ns production MD simulation using a 2 fs time step with SHAKE constraints on hydrogen bonds.
Data Presentation: Parameterization and ADMET Profiling
The derivation of custom QM charges fundamentally alters the electrostatic profile of the molecule compared to naive force field estimations.
Table 1: QM vs. Empirical Force Field Partial Charges for the gem-difluoro moiety
| Atom / Moiety | Standard FF Charge (e) | Optimized RESP Charge (e) | Causality for Charge Shift |
| C3 (Cyclobutane) | 0.00 | +0.48 | Strong electron withdrawal by gem-fluorines |
| F1 / F2 | -0.15 | -0.24 | Polarization in explicit solvent (IPolQ scheme) |
| N (Amino Group) | -0.30 | -0.42 | Inductive effect propagating through the rigid ring |
| C1 (Alpha Carbon) | +0.10 | +0.18 | Deshielding due to adjacent ester and amine |
Table 2: Predicted In Silico ADMET Profile
| Property | Predicted Value | Pharmacological Implication |
| LogP (Octanol/Water) | 1.4 - 1.6 | Optimal lipophilicity for passive membrane permeability. |
| TPSA | 52.3 Ų | Excellent oral bioavailability; high probability of BBB penetration. |
| pKa (Amine) | 8.1 | The gem-difluoro group inductively lowers the pKa compared to non-fluorinated analogs (~9.5), ensuring a favorable equilibrium of neutral/protonated species at pH 7.4. |
Visualizing the Computational Architecture
The logical relationship between parameterization, docking, and dynamic simulation is mapped below. The workflow ensures that the unique stereoelectronic properties of the fluorinated cyclobutane are preserved throughout the drug discovery pipeline.
Computational workflow for modeling fluorinated cyclobutane ligand interactions.
Conclusion
Modeling Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate requires a departure from out-of-the-box computational tools. By explicitly calculating the RESP charges at the QM level and employing explicit solvent MD, researchers can accurately capture the subtle water-network structuring and multipolar interactions driven by the gem-difluoro moiety. This self-validating framework minimizes false positives in virtual screening and accelerates the optimization of fluorinated pharmacophores.
References
-
Accorsi, M., et al. "Fluorinated Protein–Ligand Complexes: A Computational Perspective." Journal of Chemical Information and Modeling, 2024. URL: [Link]
-
Yang, D. T., et al. "Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field." The Journal of Physical Chemistry A, 2022. URL: [Link]
- "Substituted pyrrolizine compounds as hbv replication inhibitors." WIPO (PCT), WO2019165374A1, 2019.
-
Grygorenko, O. O., et al. "Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks." The Journal of Organic Chemistry, 2019. URL: [Link]
The Strategic Incorporation of Fluorinated Amino Acids: A Technical Guide for Peptide and Protein Design
Introduction: Why Fluorine? The Subtle Power of a "Super-Atom"
In the landscape of peptide and protein engineering, the quest for enhanced stability, refined biological activity, and novel functionality is perpetual. Among the vast toolkit of non-canonical amino acids (ncAAs), fluorinated variants have emerged as uniquely powerful tools.[1] The strategic substitution of hydrogen with fluorine, the most electronegative element, introduces minimal steric perturbation while inducing profound changes in the local electronic environment.[2] This guide provides an in-depth exploration of the rationale, methodologies, and applications of incorporating fluorinated amino acids into peptides and proteins, offering researchers and drug developers a technical framework for leveraging this versatile strategy.
The power of fluorine lies in a unique combination of properties:
-
High Electronegativity: The C-F bond is the most polarized in organic chemistry, creating strong inductive effects that can alter the pKa of nearby functional groups and influence local conformation.[3]
-
Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a "subtle" replacement with minimal steric disruption to the native protein structure.[4][5]
-
Hydrophobicity: Fluorination, particularly with trifluoromethyl groups, significantly increases the hydrophobicity of an amino acid side chain, which can be harnessed to enhance protein stability through the hydrophobic effect.[4][]
-
Unique Spectroscopic Signature: The stable ¹⁹F isotope has a nuclear spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it an exquisite and background-free probe for Nuclear Magnetic Resonance (¹⁹F-NMR) studies.[7][8]
Collectively, these attributes allow for the fine-tuning of peptide and protein properties, including folding, stability against thermal and chemical denaturation, and resistance to enzymatic degradation.[4][5][]
Part 1: The Biophysical Impact of Fluorination
The decision to incorporate a fluorinated amino acid is driven by the desired modification. Understanding the causal relationship between the type of fluorination and its effect on the molecule's biophysical properties is paramount.
Modulating Stability: A Hydrophobic Boost
A primary application of fluorinated amino acids is to enhance the thermodynamic stability of proteins.[1][9] The incorporation of highly fluorinated residues, such as hexafluoroleucine (Hfl) or pentafluorophenylalanine, into the hydrophobic core of a protein can significantly increase its melting temperature (Tm) and resistance to chemical denaturants.[4][9]
Causality: This stabilization is primarily driven by the increased hydrophobicity of the fluorinated side chains.[5] The entropic penalty of solvating these "fluorous" residues is greater than for their hydrocarbon counterparts, leading to a stronger driving force for them to be buried within the protein core.[5] X-ray crystallography has shown that these larger, fluorinated residues can be accommodated within the protein core with minimal structural changes, as they closely match the shape of the hydrocarbon side chains they replace.[4][5] This enhances the buried hydrophobic surface area, a key contributor to protein stability.[4]
| Amino Acid | Analogue | Change in Hydrophobicity (ΔΔG, kcal/mol) | Typical Application |
| Leucine (Leu) | 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) | Highly Increased | Core stabilization |
| Phenylalanine (Phe) | 4-Fluoro-Phenylalanine (4-F-Phe) | Slightly Increased | ¹⁹F-NMR probe, stability |
| Phenylalanine (Phe) | Pentafluorophenylalanine (F5-Phe) | Significantly Increased | Core stabilization, fluorous interactions |
| Proline (Pro) | 4(R)-Fluoroproline | Alters pucker & cis/trans ratio | Conformational control |
| Tyrosine (Tyr) | 3-Fluoro-Tyrosine (3-F-Tyr) | Lowers side-chain pKa | pKa modulation, ¹⁹F-NMR probe |
Table 1: Comparison of selected canonical amino acids and their fluorinated analogues. The change in hydrophobicity and resulting applications are highlighted.
Controlling Conformation: The Gauche Effect and Beyond
Fluorine's strong electron-withdrawing nature can exert significant control over local peptide conformation through stereoelectronic effects. For instance, the installation of fluorine on a proline ring can influence the cis/trans isomerism of the preceding peptide bond, a critical determinant of protein folding and function.[10] This provides a powerful tool for "locking" a peptide into a desired bioactive conformation.[10]
Altering Acidity and Basicity (pKa)
The inductive effect of fluorine can significantly alter the acidity of nearby functional groups. For example, the pKa of the hydroxyl group in 3-fluoro-tyrosine is lower than that of natural tyrosine.[3] This allows researchers to probe the role of specific hydrogen bonds or protonation states in enzyme active sites or protein-ligand interfaces.[3][11]
Part 2: Methodologies for Incorporation
The choice of methodology for incorporating fluorinated amino acids depends on the desired outcome: global substitution, residue-specific replacement, or site-specific placement of a single ncAA.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, chemical synthesis offers the most direct and versatile method for incorporating fluorinated amino acids at any desired position.[12]
Workflow: Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are generally applicable. However, researchers must be aware that the electronegativity of fluorine can sometimes mitigate the reactivity of the amino acid, potentially requiring optimized coupling conditions or longer reaction times.[13]
Experimental Protocol: Manual Fmoc-SPPS for a Fluorinated Peptide
This protocol describes a self-validating system for synthesizing a small peptide containing a fluorinated amino acid.
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin in a fritted syringe with dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents (relative to resin loading) of the Fmoc-protected amino acid (either canonical or the desired fluorinated analogue) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
-
Validation & Capping (Self-Validation Step):
-
Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
If coupling remains incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
-
Iteration:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.
-
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Biosynthetic Incorporation: Exploiting Cellular Machinery
For larger proteins, recombinant expression is the method of choice. Several strategies exist to coax cellular machinery into accepting and incorporating fluorinated amino acids.[14]
This is a straightforward method for global replacement of a specific natural amino acid with its fluorinated analogue.[7]
Causality: The method relies on using a bacterial host strain (typically E. coli) that is auxotrophic for a particular amino acid, meaning it cannot synthesize it on its own.[7][15] When this strain is grown in a minimal medium lacking the canonical amino acid but supplemented with a high concentration of the fluorinated analogue, the cell's aminoacyl-tRNA synthetase (aaRS) will charge the fluorinated version onto the corresponding tRNA, leading to its incorporation at every codon for that amino acid throughout the proteome.[7][15]
For many applications, particularly ¹⁹F-NMR studies, the incorporation of a single fluorinated amino acid at a specific site is required. This is achieved through genetic code expansion, a powerful technique that repurposes a stop codon (typically the amber codon, UAG) to encode the ncAA.[16][17]
Causality: This method requires the introduction of two new components into the expression host: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[16][17] The orthogonal aaRS is engineered to exclusively recognize and charge the desired fluorinated amino acid onto the suppressor tRNA. The suppressor tRNA is engineered to recognize the UAG codon on the mRNA. When the ribosome encounters the UAG codon, instead of terminating translation, the charged suppressor tRNA delivers the fluorinated amino acid, resulting in its site-specific incorporation.[17][18]
Part 3: Applications in Research and Drug Development
The ability to strategically place fluorine atoms opens up a wide range of applications, from fundamental biophysical studies to the development of next-generation therapeutics.
Probing Structure and Dynamics with ¹⁹F-NMR
¹⁹F-NMR is arguably the most powerful application of site-specific fluorination.[7] The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local environment.[7][8] A change in protein conformation, ligand binding, or interaction with another protein will often result in a measurable change in the ¹⁹F-NMR signal, providing high-resolution information without the complexity of multi-dimensional proton or carbon NMR.[8][19]
Key Advantages:
-
Background-Free Signal: Natural biological systems are devoid of fluorine, meaning any signal observed is exclusively from the incorporated probe.[7][20]
-
High Sensitivity: The ¹⁹F nucleus is 83% as sensitive as the proton, allowing for data acquisition on relatively small amounts of protein.[7]
-
Environmental Probe: A single fluorine label can report on conformational changes, dynamics, and ligand binding events at a specific site.[5][19] This is particularly valuable for studying large proteins or systems that are difficult to analyze with other methods, including in-cell NMR.[19][20]
Enhancing Therapeutic Properties
In drug development, fluorination is a well-established strategy to improve the pharmacokinetic properties of small molecules, and these principles are increasingly being applied to peptides and proteins.[][21][22]
-
Increased Metabolic Stability: Proteolytic degradation is a major hurdle for peptide therapeutics.[23][24] Incorporating fluorinated amino acids near a cleavage site can sterically or electronically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[3][23] However, this effect is not universal and depends heavily on the specific enzyme, the position of the substitution, and the nature of the fluorinated side chain.[23]
-
Modulating Bioactivity: Fluorination can alter a peptide's interaction with its target receptor. The modified electronic properties of a fluorinated aromatic ring, for example, can change cation-π or hydrogen bonding interactions in a binding pocket, leading to either enhanced or attenuated activity.[3][11] This allows for the fine-tuning of a drug candidate's potency and selectivity.
-
Improved Pharmacokinetics: Increasing the hydrophobicity of a peptide through fluorination can impact its absorption, distribution, and metabolism.[25]
Conclusion and Future Outlook
The incorporation of fluorinated amino acids has transitioned from a niche academic pursuit to a robust and widely applicable strategy in protein science and drug discovery. Advances in synthetic chemistry have made a diverse array of fluorinated building blocks commercially available, while developments in synthetic biology continue to expand the scope and efficiency of biosynthetic incorporation methods.[26][27]
As our understanding of the subtle interplay between fluorination and protein structure-function relationships grows, we can expect to see even more sophisticated applications. These may include the design of "fluorous" protein-protein interfaces for creating novel biomaterials, the development of ¹⁹F-NMR-based diagnostics, and the creation of peptide therapeutics with precisely tailored pharmacokinetic profiles. The strategic placement of fluorine offers a level of control that few other modifications can match, ensuring its continued role as a cornerstone of modern peptide and protein design.
References
-
Caracoti, A., & de la Torre, J. G. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1145-1156. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Sonti, R., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. ChemBioChem. [Link]
-
Buer, B. C., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4850-4855. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1069-1078. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
ResearchGate. (n.d.). Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins. ResearchGate. [Link]
-
Angell, Y. L., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal. [Link]
-
Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4). [Link]
-
Hu, L., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6483. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids. Refubium - Freie Universität Berlin Repository. [Link]
-
Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Mendeley. [Link]
-
Li, W., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(8), 1604-1618. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA Molecular Instrumentation Center. [Link]
-
Ertel, K. J., & Hodges, J. A. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6297-6308. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Urban, J. H., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10833-10845. [Link]
-
Kurelac, I., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3215. [Link]
-
Huhmann, S., et al. (2015). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 47(3), 529-538. [Link]
-
Skinner, S. R., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19599-19604. [Link]
-
Link, A. J., et al. (2009). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Biotechnology, 20(4), 441-447. [Link]
-
Klippenstein, V., et al. (2014). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 1179, 119-137. [Link]
-
O'Hagan, D. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(1), 69-81. [Link]
-
Chiu, H. P., et al. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society, 131(37), 13192-13193. [Link]
-
Albayrak, C., & Swartz, J. R. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 836. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-41. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Design, Synthesis, and Study of Fluorinated Proteins. Methods in Molecular Biology, 794, 257-271. [Link]
-
Salwiczek, M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Journal of Peptide Science, 19(7), 423-430. [Link]
-
Isanbor, C., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6296. [Link]
-
O'Hagan, D. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(1), 69-81. [Link]
-
Li, W., et al. (2023). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. ResearchGate. [Link]
-
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chimia, 72(10), 718-722. [Link]
-
Niebling, S., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Viruses, 13(11), 2137. [Link]
-
Chaume, G., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Chemical Reviews. [Link]
-
Cardinal, S. (2017). Synthesis and Applications of Fluorinated ⍺-Amino Acids. MacMillan Group Meeting, Princeton University. [Link]
-
da Silva, J. C. G., et al. (2024). Fluorination as a Molecular Design Parameter for Programming Peptide Nanocarriers. Journal of the American Chemical Society. [Link]
-
O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(11), 2047-2083. [Link]
Sources
- 1. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pnas.org [pnas.org]
- 5. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 7. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]
- 12. researchgate.net [researchgate.net]
- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 15. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfachemic.com [alfachemic.com]
- 17. mdpi.com [mdpi.com]
- 18. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
The Strategic Role of Difluorinated Cyclobutanes in Drug Discovery: Modulating Lipophilicity and Metabolic Stability
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone of modern medicinal chemistry. Among emerging fluorinated motifs, gem-difluorocyclobutanes (e.g., 3,3-difluorocyclobutyl and 2,2-difluorocyclobutyl groups) have garnered intense interest as small, polar, yet lipophilic bioisosteres. Found in FDA-approved therapeutics like the mutant IDH1 inhibitor Ivosidenib and the diagnostic agent Fluciclovine, these four-membered carbocycles offer a unique combination of steric bulk, metabolic shielding, and precise electronic modulation[1]. This whitepaper explores the causality behind their physicochemical behavior and provides validated protocols for their synthesis and evaluation.
Mechanistic Rationale: The Causality of Fluorination
When a medicinal chemist replaces a standard cycloalkane or tert-butyl group with a difluorocyclobutane, the choice is driven by specific physicochemical causalities:
-
Conformational Puckering: Unlike oxetanes, which are nearly flat (puckering angle θ ≈ 6.9°), cyclobutanes exhibit a puckering angle of ~27°. The introduction of a gem-difluoro moiety slightly increases this puckering (θ ≈ 29.7°), maintaining the 3D spatial exit vectors necessary for target binding while avoiding the flattening effect of oxygen incorporation[2].
-
Inductive Electronic Effects (-I): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. When placed adjacent to an amine (e.g., in a 3,3-difluorocyclobutan-1-amine), this effect significantly lowers the basicity (pKa) of the amine. This reduction in basicity can enhance membrane permeability and reduce hERG channel liability[3].
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich or sterically accessible C-H bonds. The strong C-F bond (approx. 116 kcal/mol) directly blocks oxidation at the fluorinated carbon. Concurrently, the electron-withdrawing nature of the CF₂ group reduces the electron density of adjacent C-H bonds, deactivating them toward electrophilic hydrogen abstraction by CYP450 oxo-iron species[4].
Modulation of Lipophilicity (LogP) and Metabolic Stability
A common misconception is that fluorination universally increases lipophilicity. In gem-difluorocyclobutanes, the effect on LogP is highly position-dependent due to the interplay between the overall molecular dipole moment and the local hydrophobicity of the C-F bonds.
-
Positional Nuance: Studies have shown that gem-difluorination at the C-3 position of a cyclobutyl substituent often results in a negligible change to the overall lipophilicity compared to the non-fluorinated cyclobutane. The local lipophilic contribution of the CF₂ group is offset by the introduction of a strong local dipole. Conversely, fluorination at the C-2 position typically decreases the LogP by approximately 0.24 units due to dipole reinforcement with adjacent heteroatoms[3].
-
Metabolic Stability: Intrinsic microsomal clearance ( CLint ) assays consistently demonstrate that 3,3-difluorocyclobutane derivatives exhibit superior metabolic stability compared to their non-fluorinated counterparts. By replacing a metabolically labile methylene group with a CF₂ moiety, rapid first-pass metabolism is circumvented, leading to increased systemic half-life[5].
Quantitative Data Comparison
The following table summarizes the physicochemical impact of gem-difluorination compared to standard bioisosteres, synthesizing data from recent structural and chromatographic studies.
| Property | Cyclobutane | 3,3-Difluorocyclobutane | Oxetane |
| Ring Puckering Angle (θ) | ~27.0° | ~29.7° | ~6.9° |
| Lipophilicity (ΔLogP) | Baseline | ~0.0 to +0.1 (Position dependent) | -0.3 to -0.5 |
| Inductive Effect on Adjacent Amine pKa | None | Strong Decrease (~1.5 - 2.0 units) | Moderate Decrease (~0.8 units) |
| Metabolic Stability (CYP450) | Low / Moderate | High (Steric & Electronic Shielding) | Moderate |
| Molecular Electrostatic Potential | Neutral | Highly Polarized (X-shaped MEP) | Polarized (O-centered) |
Experimental Methodologies: Self-Validating Protocols
To harness these motifs, robust synthetic and analytical protocols are required. Below are self-validating methodologies for the synthesis and metabolic evaluation of difluorocyclobutanes.
Protocol A: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic acid via Deoxofluorination
Causality Check: Direct fluorination of cyclobutanones using standard conditions often leads to ring-opening or elimination due to ring strain. Low-temperature deoxofluorination using DAST (Diethylaminosulfur trifluoride) minimizes these side reactions[6].
-
Preparation: In an oven-dried flask under argon, dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M concentration).
-
Reagent Addition: Cool the solution to -10 °C. Rationale: Maintaining sub-zero temperatures prevents the exothermic decomposition of the fluorinating agent and suppresses ring-expansion side reactions.
-
Fluorination: Dropwise add DAST (2.5 equiv). The excess reagent ensures complete conversion of the transient fluoro-carbocation intermediate.
-
Validation (In-Process): Monitor the reaction via ¹⁹F NMR. The disappearance of intermediate signals and the appearance of two distinct doublets (approx. δ -84.1 and -98.3 ppm, J ≈ 194 Hz) confirm the formation of the gem-difluoro moiety.
-
Quenching & Hydrolysis: Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM. To obtain the free acid, dissolve the crude ester in a 1:1 mixture of MeOH/H₂O, add NaOH (1.1 equiv), and stir at room temperature for 15 hours.
-
Final QC: Acidify to pH 2, extract with ethyl acetate, dry over MgSO₄, and concentrate. Verify the product via GC-MS (target m/z for [M]⁺) and ¹³C NMR (characteristic triplet for the CF₂ carbon around 118 ppm, J ≈ 280 Hz).
Protocol B: Organolanthanum-Enabled Synthesis of 1,1-Disubstituted-3,3-Difluorocyclobutanes
Causality Check: Commercially available 3,3-difluorocyclobutanone is highly sensitive to basic nucleophiles, which trigger the elimination of HF to form fluorinated cyclobutenes. Organolanthanum reagents attenuate nucleophile basicity while maintaining high nucleophilicity[4].
-
Reagent Generation: Generate the Grignard reagent (R-MgX) or organolithium (R-Li) in anhydrous THF at -78 °C.
-
Transmetalation: Add anhydrous LaCl₃·2LiCl (1.1 equiv) to the solution and stir for 1 hour at 0 °C to form the organolanthanum species (R-LaCl₂). Rationale: The high oxophilicity of Lanthanum activates the cyclobutanone carbonyl, while the reduced basicity of the R-La species prevents α-deprotonation and subsequent HF elimination.
-
Addition: Cool back to -78 °C and add 3,3-difluorocyclobutanone. Stir for 2 hours, then quench with aqueous NH₄Cl.
-
Validation: Isolate the resulting 1-substituted-3,3-difluorocyclobutan-1-ol. Confirm the preservation of the CF₂ group via ¹⁹F NMR (absence of vinylic fluorine signals).
Protocol C: In Vitro Microsomal Stability Assay
-
Incubation: Incubate the difluorocyclobutane drug candidate (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the essential cofactor for CYP450-mediated phase I oxidative metabolism.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile precipitates microsomal proteins, halting the enzymatic reaction instantly.
-
Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint ) from the elimination rate constant ( k ) of the parent compound depletion curve.
Visualizations
Logical workflow demonstrating how gem-difluorination shields molecules from CYP450 oxidation.
Synthetic pathway using organolanthanum reagents to prevent HF elimination.
References
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols , ChemRxiv / ACS, 5
-
Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes , ACS Publications, 1
-
3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery , ChemRxiv,2
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks , ACS Publications, 3
-
Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks , Thieme E-Journals, 6
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization , The Journal of Organic Chemistry, 4
Sources
Advanced Synthesis Protocol: Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate Hydrochloride
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the incorporation of fluorinated cycloalkanes is a highly effective strategy for improving the pharmacokinetic profiles of drug candidates. Specifically, the 3,3-difluorocyclobutyl moiety acts as a metabolically robust bioisostere for phenyl rings or tert-butyl groups, enhancing lipophilicity while resisting cytochrome P450-mediated oxidation.
This technical guide details the de novo synthesis of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride , a critical building block utilized in the development of advanced therapeutics, including novel Hepatitis B virus (HBV) inhibitors ([1]). To ensure high yields and prevent the formation of unstable intermediates, this protocol employs a three-step sequence: a Bucherer-Bergs spiro-hydantoin synthesis, followed by alkaline hydrolysis, and concluding with a thionyl chloride-mediated esterification.
Mechanistic Pathway & Workflow Visualization
The sequence is designed to bypass the traditional Strecker synthesis, which often stalls at the α-amino nitrile stage when applied to sterically hindered, electron-deficient ketones.
Fig 1: Three-step synthetic workflow from 3,3-difluorocyclobutanone to the final methyl ester HCl.
Quantitative Reagent Matrix
The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Eq. | Mass / Vol | Function | Hazard Profile |
| 3,3-Difluorocyclobutanone | 106.07 | 1.00 | 10.6 g | Starting Material | Flammable, Irritant |
| Potassium Cyanide (KCN) | 65.12 | 1.50 | 9.77 g | Cyanide Source | Highly Toxic, Fatal |
| Ammonium Carbonate | 96.09 | 3.00 | 28.8 g | NH₃ / CO₂ Source | Irritant |
| Sodium Hydroxide (NaOH) | 40.00 | 5.00 | 20.0 g | Hydrolysis Base | Corrosive |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.00 | 14.5 mL | Activating Agent | Corrosive, Toxic |
| Methanol (MeOH) | 32.04 | - | 250 mL | Solvent / Reactant | Toxic, Flammable |
Step-by-Step Experimental Methodologies
Step 1: Bucherer-Bergs Spiro-Hydantoin Synthesis
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium carbonate (28.8 g, 300 mmol) and potassium cyanide (9.77 g, 150 mmol) in 100 mL of a 1:1 mixture of deionized water and ethanol. (Safety: Perform strictly in a fume hood with a cyanide antidote kit available).
-
Add 3,3-difluorocyclobutanone (10.6 g, 100 mmol) dropwise at room temperature[2].
-
Attach a reflux condenser and heat the reaction mixture to 50–60 °C for 12 hours.
-
Cool the mixture to 0 °C in an ice bath to induce precipitation.
-
Filter the resulting white solid, wash with ice-cold water (2 × 20 mL), and dry under vacuum to afford 5,5-difluorospiro[cyclobutane-1,4'-imidazolidine]-2',5'-dione.
Causality & Mechanistic Insights: The is selected over the Strecker synthesis because the spiro-hydantoin intermediate is thermodynamically highly stable. The spirocyclic nature of the cyclobutane ring introduces steric strain; however, the irreversible precipitation of the hydantoin from the aqueous mixture drives the equilibrium forward, ensuring near-quantitative conversion.
In-Process Control (IPC) - Self-Validation:
-
Method: GC-MS or TLC (Hexanes/EtOAc 1:1).
-
Validation: Confirm the complete disappearance of the volatile ketone starting material and the appearance of a highly polar spot corresponding to the hydantoin (Expected MS: [M+H]⁺ = 177.1).
Step 2: Alkaline Hydrolysis to the Free Amino Acid
Protocol:
-
Suspend the hydantoin intermediate (approx. 15 g, ~85 mmol) in 100 mL of a 3M NaOH aqueous solution in a 250 mL round-bottom flask.
-
Reflux the mixture vigorously (approx. 100 °C) for 16–24 hours.
-
Cool the reaction to room temperature and carefully adjust the pH to ~6.5 (the isoelectric point of the amino acid) using concentrated HCl.
-
Filter the precipitated white solid, wash with a minimal amount of cold water, and dry under high vacuum to yield 1-amino-3,3-difluorocyclobutane-1-carboxylic acid ([3]).
Causality & Mechanistic Insights: The spiro-fused cyclobutane ring imparts significant steric hindrance around the hydantoin carbonyls. Standard mild hydrolysis conditions will fail. Refluxing in strong base provides the necessary kinetic energy to force the hydroxide nucleophile into the hindered C2 and C4 positions, facilitating sequential ring opening and decarboxylation. Basic conditions are strictly preferred over acidic hydrolysis to prevent potential ring-opening or defluorination of the cyclobutane core.
In-Process Control (IPC) - Self-Validation:
-
Method: LC-MS and Ninhydrin Stain.
-
Validation: The hydantoin mass is replaced by the amino acid mass ([M+H]⁺ = 152.1). A TLC plate treated with ninhydrin will reveal a bright purple spot, confirming the liberation of the primary amine.
Step 3: Thionyl Chloride-Mediated Esterification
Protocol:
-
In a 250 mL two-neck flask under an argon atmosphere, suspend the free amino acid (10 g, ~66 mmol) in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add thionyl chloride (14.5 mL, 132 mmol) dropwise over 30 minutes.
-
Remove the ice bath and heat the mixture to reflux (65 °C) for 12 hours.
-
Cool to room temperature and concentrate the mixture in vacuo to remove methanol and excess SOCl₂.
-
Triturate the resulting crude solid with diethyl ether (50 mL), filter, and dry to yield Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride.
Causality & Mechanistic Insights: Direct Fischer esterification (MeOH/H₂SO₄) is kinetically sluggish for this substrate due to the electron-withdrawing effect of the gem-difluoro group and steric shielding. Thionyl chloride reacts with methanol to generate HCl gas and methyl chlorosulfite, forming a highly electrophilic intermediate that drives the reaction to completion. Isolating the product as the hydrochloride salt is a critical design choice: it prevents the free base from undergoing intermolecular condensation (forming diketopiperazines) and mitigates volatility issues during solvent removal.
In-Process Control (IPC) - Self-Validation:
-
Method: ¹H NMR (in DMSO-d₆).
-
Validation: The appearance of a sharp, highly integrated singlet at ~3.80 ppm confirms the successful incorporation of the methyl ester group. The amine protons will appear as a broad downfield signal (~8.5-9.0 ppm), confirming the hydrochloride salt state.
References
- Title: Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv)
- Source: United States Patent and Trademark Office (USPTO)
-
Title: The Bucherer–Bergs Reaction Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL: [Link]
Sources
- 1. WO2019086141A1 - Novel, highly active amino-thiazole substituted indole-2-carboxamides active against the hepatitis b virus (hbv) - Google Patents [patents.google.com]
- 2. 1273564-99-0 | 3,3-Difluorocyclobutanone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. US10874640B2 - Substituted pyrrolizine compounds and uses thereof - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid and Its Derivatives for Pharmaceutical Research
Abstract
The 3,3-difluorocyclobutane moiety has emerged as a valuable structural motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as enhanced metabolic stability, modulated lipophilicity, and improved binding interactions. This document provides a comprehensive guide to the scalable synthesis of 3,3-difluorocyclobutane carboxylic acid, a key building block for introducing this fluorinated scaffold into drug candidates. We present a robust and reproducible protocol, discuss the underlying chemical principles, and offer practical insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to incorporate this important structural unit into their research programs.
Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difluoro group, in particular, offers a unique combination of electronic and steric effects. When incorporated into a cyclobutane ring, it acts as a non-polar hydrogen bond acceptor and can significantly influence the conformation of the molecule. The 3,3-difluorocyclobutane scaffold is often used as a bioisostere for other cyclic systems or flexible alkyl chains, providing a means to improve metabolic stability by blocking sites of oxidative metabolism.[1][2]
3,3-Difluorocyclobutane carboxylic acid is a versatile intermediate that serves as a gateway to a wide array of derivatives, including amides, esters, alcohols, and amines, making it a highly sought-after building block in pharmaceutical research and development.[3]
Strategic Overview of the Synthetic Approach
Several synthetic routes to 3,3-difluorocyclobutane carboxylic acid have been reported. For the purposes of scalability and industrial applicability, a common and efficient strategy involves the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 3,3-difluorocyclobutanecarboxylate. These esters can be prepared through various methods, including the deoxofluorination of a 3-oxocyclobutanecarboxylate precursor.[4][5]
An alternative industrial approach avoids costly fluorinating agents by starting from inexpensive and readily available materials like methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[6] This method involves a cycloaddition followed by hydrolysis and hydrogenation to yield the target carboxylic acid.[6]
This application note will focus on a widely applicable and scalable two-step process commencing from a commercially available ester precursor, which is a reliable method for laboratory and pilot-plant scale synthesis.
Visualizing the Synthetic Workflow
Caption: Synthetic route to the target acid and its derivatives.
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid
This protocol details the saponification of ethyl 3,3-difluorocyclobutanecarboxylate to yield the target carboxylic acid. The reaction is robust and can be performed on a multigram scale.[3][7]
Materials and Reagents:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in a 1:1 mixture of methanol and deionized water.
-
Addition of Ester: To the stirred NaOH solution, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 15-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Cool the remaining solution in an ice bath and acidify to a pH of 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutane carboxylic acid as a white solid.[7]
-
Typical Yield: 95-98%[7]
Protocol 2: Synthesis of 3,3-Difluorocyclobutane Carboxamide
This protocol describes the conversion of the carboxylic acid to the corresponding primary amide, a common derivative in medicinal chemistry.
Materials and Reagents:
-
3,3-Difluorocyclobutane carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3,3-difluorocyclobutane carboxylic acid (1.0 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add an excess of the ammonia solution (2.5 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 3: Reduction to (3,3-Difluorocyclobutyl)methanol
This protocol outlines the reduction of the carboxylic acid to the corresponding primary alcohol.[1]
Materials and Reagents:
-
3,3-Difluorocyclobutane carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,3-difluorocyclobutane carboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
-
Isolation:
-
Filter the resulting solid and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude alcohol.
-
The product can be further purified by distillation or column chromatography.
-
Data and Characterization
The successful synthesis of 3,3-difluorocyclobutane carboxylic acid can be confirmed by standard analytical techniques.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₆F₂O₂ | [7] |
| Molecular Weight | 136.1 g/mol | [7] |
| Appearance | White solid | [7] |
| Melting Point | 49-52 °C | [7] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) | [7] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) | [7] |
| ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) | -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz) | [7] |
Troubleshooting and Expert Insights
-
Incomplete Saponification: If the starting ester is still present after the recommended reaction time, the reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion. Ensure that a sufficient excess of NaOH was used.
-
Low Yields in Amidation: The intermediate acid chloride is moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used. The use of a tertiary amine base, such as triethylamine, can sometimes improve yields by scavenging the HCl generated during the reaction.
-
Over-reduction or Side Reactions: During the LiAlH₄ reduction, the dropwise addition of the carboxylic acid at 0 °C is crucial to control the exothermicity of the reaction.
Safety Precautions
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with care.
-
Oxalyl chloride and Thionyl chloride: These are toxic and corrosive. They react with moisture to produce toxic gases. Handle only in a fume hood.
-
Lithium aluminum hydride: This is a highly reactive, flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of 3,3-difluorocyclobutane carboxylic acid and its key derivatives. By leveraging a robust saponification of a readily available ester precursor, researchers can efficiently access this valuable building block for incorporation into novel drug candidates. The provided insights into the reaction mechanisms, troubleshooting, and safety will aid in the successful implementation of these synthetic methods.
References
-
Synthesis of 3,3-Difluorocyclobutane Derivatives. (2018, August 20). Scribd. [Link]
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Request PDF. [Link]
- 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. (2016).
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]
-
3,3-Difluorocyclobutene. Synthesis and reaction with diazomethane. The Journal of Organic Chemistry. [Link]
- Process for the production of fluorinated cyclobutane.
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. MDPI. [Link]
-
Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Figshare. [Link]
-
Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. OUCI. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]
-
An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1). ResearchGate. [Link]
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
-
Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scribd.com [scribd.com]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Incorporation of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate in Peptide Synthesis
Introduction: The Rising Prominence of Fluorinated Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful tool to enhance their therapeutic properties.[1][2] Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties imparted by fluorine.[2][3] The introduction of fluorine can significantly improve metabolic stability, modulate lipophilicity, and influence peptide conformation, often leading to enhanced receptor binding and bioavailability.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate, a sterically hindered, gem-difluorinated cyclic amino acid, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, provide detailed protocols for its incorporation, and discuss the potential impact of this unique building block on peptide structure and function.
Physicochemical Properties and Rationale for Use
The gem-difluorocyclobutane motif offers a unique combination of properties that make it an attractive component for peptide-based drug design. The presence of the two fluorine atoms can enhance the metabolic stability of the adjacent peptide bonds by shielding them from enzymatic degradation.[6] Furthermore, the rigid cyclobutane ring introduces a significant conformational constraint on the peptide backbone, which can be advantageous in locking the peptide into a bioactive conformation.[7] This pre-organization can lead to higher binding affinities for the target receptor. The gem-difluoro group can also modulate the local electronic environment and lipophilicity, potentially improving cell permeability and other pharmacokinetic properties.[5]
Core Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The incorporation of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate into a peptide sequence is best achieved using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).[8][] This method relies on the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups for side-chain protection.[10]
Diagram: General Workflow of Fmoc-SPPS
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Fmoc Protection of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Prior to its use in SPPS, the free amine of the title amino acid must be protected with the Fmoc group.
Materials:
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane and Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
To this stirring solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
-
Characterize the product by NMR and Mass Spectrometry.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
Due to the steric hindrance of the α,α-disubstituted cyclobutane ring, standard coupling conditions may not be sufficient to achieve complete and efficient coupling. Therefore, the use of a potent coupling reagent is highly recommended.[11]
Materials:
-
Fmoc-protected Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
-
Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents (Choose one):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time or double coupling may be necessary.
-
To perform a double coupling, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Table 1: Recommended Coupling Reagent Stoichiometry
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HATU, HCTU) | 2.85 - 4.75 |
| Base (e.g., DIPEA) | 6 - 10 |
Anticipated Impact on Peptide Properties
The incorporation of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is expected to have a significant impact on the resulting peptide's properties:
-
Conformational Rigidity: The cyclobutane ring will restrict the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, leading to a more defined secondary structure.[7] This can be beneficial for mimicking or stabilizing specific turns or helical structures.
-
Proteolytic Stability: The gem-difluoro group can sterically and electronically shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[6]
-
Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of a molecule, which can influence its solubility, aggregation propensity, and ability to cross cell membranes.[12]
-
Receptor Binding: By locking the peptide into a specific conformation, this amino acid may enhance the binding affinity and selectivity for its biological target.
Diagram: Conformational Constraint by Cyclobutane Ring
Caption: Comparison of backbone flexibility in a standard vs. a constrained peptide.
Conclusion
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a valuable building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its incorporation, while requiring optimized coupling conditions due to steric hindrance, can impart significant conformational rigidity and metabolic stability. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully utilize this promising non-canonical amino acid in their peptide synthesis endeavors, paving the way for the development of next-generation peptide-based drugs.
References
- BenchChem. (2025, December). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Jiang, X., et al. (2021). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. [Journal Name].
-
ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS)... [Image]. Retrieved from [Link]
- Han, J., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826.
- Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
- Xu, H., et al. (2015). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles.
-
Request PDF. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Drug Hunter. (2025, December 29). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]
- André, C., et al. (2021).
-
Freie Universität Berlin. (n.d.). Modification of Peptides and Proteins with Fluorinated Amino Acids. Retrieved from [Link]
-
ResearchGate. (2026, January 2). (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
- Ayi, A. I., et al. (n.d.). Fluorinated amino acids and peptides. ElectronicsAndBooks.
- Lokey, R. S. (2000). Conformational-restriction of peptides. eScholarship.org.
- de la Fuente, M., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 83(3), 1543-1550.
- The Journal of Organic Chemistry. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
- Kumar, A., et al. (2019). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 35(2).
- Wang, Q., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
- Rogers, J. M., et al. (2019). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
-
NextSDS. (n.d.). methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of Peptides and Proteins with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
Application Notes and Protocols: N-Protection of Methyl 1-Amino-3,3-difluorocyclobutane-1-carboxylate
Introduction
In contemporary drug discovery and development, the incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of lead compounds. Fluorinated scaffolds have garnered significant attention due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The rigid, three-dimensional nature of the cyclobutane ring also offers a valuable design element for exploring new chemical space.[3] Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate represents a key building block that combines these desirable features.
The primary amino group of this molecule is a versatile handle for further synthetic transformations. However, its inherent nucleophilicity and basicity often necessitate protection to ensure chemoselectivity in subsequent reaction steps. This application note provides detailed protocols for the N-protection of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Substrate Overview: Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
The presence of the gem-difluoro group at the 3-position of the cyclobutane ring is expected to have a significant impact on the reactivity of the α-amino group. The strong electron-withdrawing nature of the fluorine atoms will decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart.[4] This electronic effect must be considered when selecting the appropriate reaction conditions for N-protection.
| Property | Value | Source |
| Molecular Formula | C6H9F2NO2 | [5] |
| CAS Number | 1935939-14-2 | [5] |
Rationale for Protecting Group Selection
The choice of a protecting group is a critical strategic decision in multi-step synthesis, dictated by the stability of the group to various reaction conditions and the orthogonality of its deprotection.
-
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group due to its stability to a broad range of non-acidic reagents and its facile removal under acidic conditions.[6][7] Its steric bulk can also influence the conformational preferences of the protected molecule. The existence of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate has been documented, confirming the feasibility of this protection strategy.
-
Benzyloxycarbonyl (Cbz): The Cbz group offers robustness towards many reagents and is typically removed by catalytic hydrogenolysis.[8][9][10] This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, providing valuable flexibility in synthetic planning.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its stability to acidic conditions and its lability to mild basic conditions, often employing piperidine.[11][12] This orthogonality to both Boc and Cbz makes it a cornerstone of solid-phase peptide synthesis and a valuable tool in solution-phase chemistry.
Experimental Protocols
The following protocols are designed to be robust starting points for the N-protection of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. Researchers should note that due to the anticipated reduced nucleophilicity of the amine, reaction times may be longer or temperatures may need to be elevated compared to simpler amino esters. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: N-Boc Protection
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for the introduction of the Boc group.
Workflow for N-Boc Protection
Caption: General workflow for the N-Boc protection of the target amine.
Materials:
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)
-
Triethylamine (TEA, 1.2 eq.) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.) in dichloromethane (approximately 0.1 M solution).
-
To the stirred solution, add triethylamine (1.2 eq.) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected product.
Protocol 2: N-Cbz Protection
This protocol employs benzyl chloroformate (Cbz-Cl) for the introduction of the Cbz group.[9]
Workflow for N-Cbz Protection
Caption: General workflow for the N-Cbz protection of the target amine.
Materials:
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq.)
-
1,4-Dioxane or Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.) in a mixture of dioxane (or THF) and water (e.g., 1:1 v/v, approximately 0.1 M solution).
-
Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz protected product.
Protocol 3: N-Fmoc Protection
This protocol uses 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for the introduction of the Fmoc group.[11][12]
Workflow for N-Fmoc Protection
Caption: General workflow for the N-Fmoc protection of the target amine.
Materials:
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq.)
-
Acetone or 1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (1.0 eq.) in a mixture of acetone (or dioxane) and water (e.g., 1:1 v/v, approximately 0.1 M solution).
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir at room temperature.
-
Add a solution of Fmoc-Cl (1.1 eq.) in acetone or dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Fmoc protected compound.
Summary of Protection Strategies
| Protecting Group | Reagent | Base | Solvent | Deprotection Conditions | Orthogonality |
| Boc | Boc₂O | TEA or DIPEA | DCM | Acidic (e.g., TFA in DCM, HCl in Dioxane)[7] | Base-stable, stable to hydrogenolysis |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O or THF/H₂O | Catalytic Hydrogenolysis (H₂, Pd/C)[8][10] | Acid-stable, base-stable |
| Fmoc | Fmoc-Cl | NaHCO₃ | Acetone/H₂O or Dioxane/H₂O | Basic (e.g., 20% Piperidine in DMF)[11] | Acid-stable, stable to hydrogenolysis |
Troubleshooting and Considerations
-
Low Reactivity: Due to the electron-withdrawing effect of the gem-difluoro group, longer reaction times or gentle heating may be necessary. The use of a stronger, non-nucleophilic base like DIPEA might be beneficial, especially for the Boc protection.
-
Side Reactions: In the case of Boc protection, the formation of a double-Boc protected amine is possible but generally requires more forcing conditions. Careful monitoring of the reaction stoichiometry and progress is advised. For Cbz and Fmoc protections, hydrolysis of the chloroformate reagent can occur, so ensuring anhydrous conditions for the reagent stock is important.
-
Purification: The protected products are expected to be less polar than the starting amine. A gradual increase in the polarity of the eluent during column chromatography should provide good separation.
Conclusion
The N-protection of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate can be successfully achieved using standard Boc, Cbz, and Fmoc protocols. The provided methods offer a reliable foundation for the synthesis of more complex molecules derived from this valuable fluorinated building block. The choice of protecting group should be guided by the planned subsequent synthetic steps to ensure orthogonality and maximize overall yield. Careful monitoring of the reaction progress is recommended to account for the potential electronic effects of the gem-difluoro moiety.
References
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Haufe, G., & Leroux, F. (2011).
-
PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(16), 4998.
-
NextSDS. (n.d.). methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Retrieved from [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Chemical Society Reviews, 50(18), 10305-10348.
-
PubChem. (n.d.). Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
- ACS Publications. (2025). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry.
-
ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Retrieved from [Link]
- ACS Publications. (2025). Facile Synthesis of β,β-(Radio)difluoroamines via Amino(radio)fluorination of α-Fluoroalkenes.
- ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- National Center for Biotechnology Information. (2016). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
- National Center for Biotechnology Information. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 144(30), 13586-13593.
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]
- PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8393-8396.
- ACS Publications. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(9), 5525-5534.
-
Organic Chemistry Portal. (2024). Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Retrieved from [Link]
-
RWTH Publications. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. Retrieved from [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester | 1935939-14-2 [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Radiolabeling of Cyclobutane Amino Acids for PET Imaging
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into metabolic and functional processes within the body.[1] While [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most widely used PET tracer, its utility is limited in certain oncological applications, particularly in brain and prostate cancers, due to high background uptake in normal tissues.[1][2][3][4] This has driven the development of alternative tracers, with radiolabeled amino acids emerging as a highly promising class.[5][6][7]
Tumor cells often exhibit upregulated amino acid transport to fuel their rapid proliferation, making amino acid metabolism a prime target for imaging.[3][5] Among these, synthetic cyclobutane amino acids (CBAAs) have garnered significant attention. Their rigid, strained ring structure can confer metabolic stability and unique transport kinetics compared to natural amino acids.[5][8]
The most prominent example is Fluciclovine F 18 (anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, or [¹⁸F]FACBC), a synthetic L-leucine analog.[4] It is taken up primarily by amino acid transporters such as ASCT2 and LAT1, which are overexpressed in many cancers. Its distinct mechanism provides high-contrast images in clinical scenarios where [¹⁸F]FDG falls short, leading to its approval for imaging recurrent prostate cancer.[9][10]
This document serves as a detailed technical guide, providing field-proven protocols and the underlying scientific rationale for the radiolabeling of cyclobutane amino acids, with a primary focus on the automated synthesis of [¹⁸F]Fluciclovine.
Section 1: [¹⁸F]Fluciclovine Synthesis and Quality Control
Scientific Rationale and Labeling Principle
The synthesis of [¹⁸F]Fluciclovine is a cornerstone of modern radiopharmaceutical chemistry. The strategy hinges on a no-carrier-added (NCA) nucleophilic substitution reaction. This approach is favored because it produces a final product with high specific activity, which is crucial for sensitive PET imaging.
The core reaction involves the displacement of a potent leaving group, typically a triflate (-OSO₂CF₃), from a protected cyclobutane precursor by the [¹⁸F]fluoride ion.[11][12] The choice of a triflate is causal; it is an excellent leaving group, facilitating a rapid and efficient reaction under mild conditions, which is essential when working with the short-lived ¹⁸F isotope (t½ ≈ 110 min).[12]
The synthesis is a multi-stage process that includes:
-
[¹⁸F]Fluoride Activation: Making the [¹⁸F]F⁻ ion sufficiently reactive for the nucleophilic attack.
-
Nucleophilic Fluorination: The key labeling step where the ¹⁸F atom is incorporated.
-
Purification of the Intermediate: Isolating the labeled, still-protected molecule.
-
Hydrolytic Deprotection: Removing the protecting groups to yield the final amino acid.
-
Final Formulation: Purifying the final product and preparing it in a biocompatible solution for injection.
Automated synthesis modules are almost universally employed for this process to ensure reproducibility, operator safety (radiation shielding), and compliance with Good Manufacturing Practices (GMP).[13]
Automated Synthesis Protocol for [¹⁸F]Fluciclovine
This protocol is designed for a cassette-based automated synthesis module (e.g., GE FASTlab™, Siemens Explora). The process is self-contained within a sterile, single-use cassette, which minimizes the risk of cross-contamination and simplifies GMP compliance.
Workflow Diagram: Automated [¹⁸F]Fluciclovine Synthesis
Caption: Automated synthesis workflow for [¹⁸F]Fluciclovine.
Materials and Reagents
| Component | Description | Supplier Example |
| Precursor | syn-1-(N-Boc-amino)-3-trifluoromethanesulfonyloxy-cyclobutane-1-carboxylic acid ethyl ester | GE Healthcare |
| [¹⁸F]Fluoride | Produced via ¹⁸O(p,n)¹⁸F reaction in a cyclotron | On-site production |
| Kryptofix 2.2.2 (K₂₂₂) | Phase transfer catalyst to activate fluoride | Merck / Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Base for elution | Merck / Sigma-Aldrich |
| Solvents | Acetonitrile (MeCN), Water for Injection (WFI), Ethanol (USP) | Pharmaceutical Grade |
| Acids/Bases | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | Pharmaceutical Grade |
| Buffers | Sodium Citrate Buffer | Pharmaceutical Grade |
| Cartridges | QMA Light, tC18 Plus, HLB Plus, Alumina N | Waters |
| Sterile Filter | 0.22 µm sterile vent filter | Millipore |
| Cassette | Pre-assembled FASTlab or similar cassette | GE Healthcare |
Step-by-Step Protocol
-
Cyclotron and Fluoride Transfer:
-
Bombard enriched [¹⁸O]H₂O with protons to produce aqueous [¹⁸F]Fluoride.
-
Transfer the aqueous [¹⁸F]Fluoride from the cyclotron target to the automated synthesis module.
-
-
[¹⁸F]Fluoride Trapping and Elution (Automated Sequence):
-
Causality: The raw [¹⁸F]F⁻ is passed through a quaternary methylammonium (QMA) anion-exchange cartridge. This selectively traps the negatively charged [¹⁸F]F⁻ and allows the [¹⁸O]H₂O to be recovered for future use.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The K₂₂₂ chelates the potassium ion, leaving a highly reactive, "naked" fluoride ion that is essential for efficient nucleophilic attack.[14]
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature (e.g., 85-110°C). This is typically repeated with additional acetonitrile to remove all traces of water.
-
Causality: Water is detrimental to the reaction as it can solvate the fluoride ion, drastically reducing its nucleophilicity. Thorough drying is a critical control point for achieving high radiochemical yield.
-
-
Nucleophilic Fluorination:
-
The dried [¹⁸F]F⁻/K₂₂₂ complex is cooled to the reaction temperature (e.g., 85°C).
-
The precursor, dissolved in acetonitrile, is added to the reaction vessel. The reaction proceeds for approximately 5 minutes.[11]
-
Causality: The naked [¹⁸F]F⁻ attacks the electron-deficient carbon atom of the cyclobutane ring, displacing the triflate leaving group to form the protected intermediate, [¹⁸F]Boc-FACBC-Et.
-
-
Intermediate Purification:
-
The crude reaction mixture is diluted with water to reduce the acetonitrile concentration.
-
This solution is passed through a C18 solid-phase extraction (SPE) cartridge. The lipophilic, protected intermediate is retained on the cartridge, while more polar impurities (like unreacted [¹⁸F]F⁻) are washed away.[11]
-
Causality: This SPE step is a rapid and effective method for purification, avoiding the need for a time-consuming HPLC purification at this stage.
-
-
On-Cartridge Deprotection (Step 1 - Saponification):
-
A solution of sodium hydroxide (NaOH) is passed through the C18 cartridge at room temperature.[11]
-
Causality: The base hydrolyzes (saponifies) the ethyl ester protecting group, converting it to a carboxylate salt. This is a mild deprotection that leaves the acid-labile Boc group intact.
-
-
Elution and Deprotection (Step 2 - Acid Hydrolysis):
-
The intermediate is eluted from the C18 cartridge.
-
The eluate is mixed with hydrochloric acid (HCl) and heated (e.g., 60°C) for several minutes.[11]
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group from the amine, yielding the final [¹⁸F]Fluciclovine molecule.
-
-
Final Purification and Formulation:
-
The acidic solution is passed through a final purification cartridge, typically an Oasis HLB cartridge, to remove any remaining impurities.[12]
-
The purified product is eluted into a final product vial containing a citrate buffer.[11]
-
Causality: The buffer neutralizes the solution, bringing the pH into a physiologically acceptable range for injection (typically 4.5 - 6.0).
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.
-
Quality Control (QC) Protocol
A robust QC protocol is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before patient administration. This system is self-validating.
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates | Ensures absence of precipitation or foreign matter. |
| pH | pH Meter or pH Strips | 4.5 - 6.0 | Ensures the final product is suitable for intravenous injection. |
| Radionuclidic Identity | Gamma-ray Spectrometry | 511 keV photopeak characteristic of ¹⁸F | Confirms the correct radionuclide is present. |
| Radionuclidic Purity | Gamma-ray Spectrometry | ≥ 99.5% | Ensures no significant long-lived radionuclide impurities are present. |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | ≥ 95% | Confirms that the radioactivity corresponds to [¹⁸F]Fluciclovine and not radioactive impurities. |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm | Ensures that organic solvents used in the synthesis are below safety limits. |
| Kryptofix 2.2.2 | Spot Test / TLC | < 50 µg/mL | The K₂₂₂ catalyst is toxic and must be removed to a safe level. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (V=max. recommended dose in mL) | Ensures the product is free from pyrogenic bacterial contaminants. |
| Sterility | USP <71> Sterility Tests | No microbial growth | Confirms the product is sterile and safe for injection. |
Expected Results
The automated synthesis of [¹⁸F]Fluciclovine is a highly robust and reliable process.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 45 - 60% (decay-corrected) | [11][12] |
| Radiochemical Purity (RCP) | > 98% | |
| Total Synthesis Time | 45 - 75 minutes | [11] |
| Specific Activity | > 1.0 Ci/µmol (> 37 GBq/µmol) at EOS | N/A |
Section 2: Carbon-11 Labeling of Cyclobutane Amino Acids
Rationale and Considerations
Carbon-11 (¹¹C) is another key positron-emitting radionuclide used in PET.[6] Its primary advantage is that it can be substituted for a native carbon atom in a molecule without altering its biological properties. However, its very short half-life (t½ ≈ 20.4 min) presents significant challenges.[15][16]
Key Considerations:
-
On-Site Cyclotron: Production of ¹¹C requires an on-site cyclotron.[15]
-
Rapid Chemistry: All synthesis, purification, and QC steps must be completed in a very short timeframe, typically under 40-60 minutes.[15][16]
-
High Specific Activity: ¹¹C-labeling typically produces tracers with very high specific activity, as the amount of carbon-11 produced is minuscule.
The most common method for ¹¹C-labeling is methylation using reactive agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[16] A suitable cyclobutane amino acid precursor with a nucleophilic site (e.g., a deprotected amine or carboxylate) could theoretically be labeled using this strategy.
Workflow Diagram: General ¹¹C-Methylation Process
Caption: General workflow for producing a ¹¹C-methylated tracer.
Protocol Example: Conceptual [¹¹C]-Labeling of a CBAA
While a specific, widely used ¹¹C-labeled cyclobutane amino acid is not as established as [¹⁸F]Fluciclovine, the following protocol outlines the conceptual steps for labeling a precursor via N-methylation.
Precursor: 1-amino-cyclobutane-1-carboxylic acid.
-
[¹¹C]CH₃I Synthesis: Produce [¹¹C]CO₂ from the cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. Reduce [¹¹C]CO₂ to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I in a gas-phase reaction. Trap the [¹¹C]CH₃I in a suitable solvent like dimethylformamide (DMF).
-
Labeling Reaction: Bubble the trapped [¹¹C]CH₃I through a solution of the deprotected CBAA precursor and a mild base (e.g., K₂CO₃) in DMF. The amine group of the precursor acts as the nucleophile, attacking the methyl group to form the N-[¹¹C]methylated product.
-
Purification: The reaction is extremely fast due to the short half-life. The crude mixture is immediately injected onto a semi-preparative HPLC system for rapid purification.
-
Formulation: The HPLC fraction containing the purified product is collected, the solvent is removed by evaporation, and the residue is redissolved in a sterile saline solution for injection.
-
Quality Control: Abbreviated QC tests are performed, focusing on the critical parameters of radiochemical purity (via analytical HPLC) and pH before release.
Section 3: Emerging Radiolabeling Strategies
The field of radiochemistry is continually evolving, with new methods offering milder conditions, broader substrate scopes, and higher efficiencies.[1]
-
Sulfur [¹⁸F]-Fluoride Exchange (SuFEx): This "click chemistry" approach allows for rapid ¹⁸F-labeling under exceptionally mild conditions.[17] A precursor containing a sulfonyl fluoride (-SO₂F) or related group can be labeled by isotopic exchange with aqueous [¹⁸F]fluoride. This could simplify the synthesis of novel CBAA tracers by avoiding harsh deprotection steps.[1][17]
-
Metal-Catalyzed Fluorination: Transition metal catalysts (e.g., using copper or manganese) are being developed to enable the direct C-H fluorination of molecules.[1][18] While still largely in the preclinical research phase, this strategy could one day allow for the direct labeling of complex amino acids without the need for multi-step precursor synthesis, though potential metal contamination is a concern that must be addressed.[1]
Conclusion
The radiolabeling of cyclobutane amino acids, particularly the automated synthesis of [¹⁸F]Fluciclovine, represents a mature and robust technology that has had a significant impact on clinical PET imaging. The success of this tracer is built upon a well-understood chemical pathway that balances reaction efficiency with the constraints of a short-lived radionuclide. Adherence to detailed, validated protocols and stringent quality control is paramount to ensuring the consistent production of high-quality radiopharmaceuticals for both clinical diagnostics and research. As new labeling methodologies emerge, the toolkit available to scientists will expand, paving the way for the development of the next generation of novel CBAA-based PET tracers to better diagnose and manage disease.
References
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. (2022). MDPI. [Link]
-
Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform. (2017). Journal of Nuclear Medicine Technology. [Link]
-
The development of an automated and optimized synthesis of [18F]Fluciclovine on a FASTlab synthesizer utilising chemometric design. (2011). Journal of Nuclear Medicine. [Link]
-
Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. (2003). Applied Radiation and Isotopes. [Link]
- Preparation of 18F-fluciclovine. (N.D.).
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging. (N.D.). Precision Cancer Medicine. [Link]
-
Methods for the synthesis of fluorine-18-labeled aromatic amino acids, radiotracers for positron emission tomography (PET). (2025). ResearchGate. [Link]
-
Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (N.D.). PubMed. [Link]
-
A Novel Method of 18 F Radiolabeling for PET. (2009). Journal of Nuclear Medicine. [Link]
-
Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging. (2008). PubMed. [Link]
-
Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. (2024). ACS Publications. [Link]
-
Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. (2014). Open MedScience. [Link]
-
4-[18F]Fluoroglutamic Acid (BAY 85-8050), a New Amino Acid Radiotracer for PET Imaging of Tumors: Synthesis and in Vitro Characterization. (2010). ACS Publications. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021). ACS Pharmacology & Translational Science. [Link]
-
Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. (2001). Journal of Nuclear Medicine. [Link]
-
Radiolabeled Amino Acids for Oncologic Imaging. (2013). Journal of Nuclear Medicine. [Link]
-
Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. (2018). Frontiers in Chemistry. [Link]
-
Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. (2016). Frontiers in Oncology. [Link]
-
Carbon-11 Labelling in PET Scans. (N.D.). Open MedScience. [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI. [Link]
-
Evaluation of F-18-labeled amino acid derivatives and [18F]FDG as PET probes in a brain tumor-bearing animal model. (2005). PubMed. [Link]
-
Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. (N.D.). PubMed Central. [Link]
-
Radiolabeled amino acids: basic aspects and clinical applications in oncology. (N.D.). Semantics Scholar. [Link]
-
Axumin® (fluciclovine F 18) Injection: First F 18 amino acid agent for PET imaging in recurrent prostate cancer. (N.D.). axumin.com. [Link]
-
Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. (2018). Frontiers. [Link]
-
An overview of radiolabeled amino acid tracers in oncologic imaging. (2023). World Journal of Nuclear Medicine. [Link]
-
[18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. (N.D.). European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
This medicinal product is subject to additional monitoring. This will allow quick identification of - Axumin, INN-Fluciclovine 18F. (N.D.). ema.europa.eu. [Link]
-
AXUMIN (18F-Fluciclovine), radiopharmaceutical. (2018). HAS. [Link]
-
Clinical Practice Guidelines for 18F-Fluciclovine 2024 in the Japanese Society of Nuclear Medicine. (2025). KAPS. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Amino Acids for Oncologic Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. snmmi.org [snmmi.org]
- 10. has-sante.fr [has-sante.fr]
- 11. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. US10023525B2 - Preparation of 18F-fluciclovine - Google Patents [patents.google.com]
- 13. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. openmedscience.com [openmedscience.com]
- 16. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Reaction conditions for coupling with Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
An In-Depth Guide to the Application of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. The gem-difluorocyclobutane motif, in particular, offers a rigid, metabolically stable, and lipophilic scaffold that can serve as a bioisostere for other common groups like gem-dimethyl or carbonyl functions. Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a key building block in this class, featuring a primary amine on a quaternary carbon, which presents unique challenges and opportunities in synthetic chemistry.[1][2]
This guide provides a detailed exploration of the critical coupling reactions involving this versatile building block. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust, explaining the causality behind experimental choices to ensure trustworthy and reproducible outcomes.
Physicochemical Profile
Before delving into reaction protocols, understanding the substrate's properties is crucial. Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is commonly supplied and handled as its hydrochloride salt to improve stability and handling. The free amine is typically generated in situ during the reaction by the addition of a suitable base.
| Property | Value |
| Chemical Name | methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate |
| Synonyms | 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester |
| CAS Number | 1935939-14-2 (Free Base)[3], 2193061-54-8 (HCl Salt)[4] |
| Molecular Formula | C₆H₉F₂NO₂ |
| Molecular Weight | 165.14 g/mol (Free Base)[3] |
Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequent reaction in drug discovery.[5][6] The direct condensation of an amine and a carboxylic acid is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
Mechanistic Insight: Carboxylic Acid Activation
The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can be used to form active esters, which minimize side reactions and reduce the risk of racemization, particularly in peptide synthesis.[8]
Key Considerations for Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
-
Steric Hindrance: The amine is situated on a quaternary carbon, which is sterically demanding. This can slow down the coupling reaction. Therefore, highly efficient coupling reagents and potentially longer reaction times or elevated temperatures may be required.[9]
-
Nucleophilicity: The electron-withdrawing effect of the gem-difluoro group can slightly reduce the nucleophilicity of the primary amine. This further emphasizes the need for robust carboxylic acid activation.
-
Reagent Selection: For sterically hindered amines, uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are often superior to carbodiimides like EDC or DCC.[10][11] They are known for rapid activation and high coupling efficiency.[10]
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: High-Efficiency Amide Coupling with HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective reagent for coupling sterically demanding amines.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive ester.[7]
-
Add Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.2 equiv) to the pre-activated mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 4-24 hours for completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Comparative Table of Common Amide Coupling Conditions
| Coupling System | Amine (equiv) | Base (equiv) | Solvent | Temp (°C) | Typical Time | Notes |
| HATU / DIPEA | 1.2 | 3.0 | DMF | 25-50 | 4-24 h | Highly efficient for hindered amines, but expensive.[10] |
| EDC·HCl / HOBt / DIPEA | 1.2 | 2.0 | CH₂Cl₂/DMF | 25 | 12-48 h | Cost-effective; may be slower for this substrate. Risk of N-acylurea byproduct.[5][11] |
| PyBOP / DIPEA | 1.2 | 3.0 | DMF | 25 | 6-24 h | Phosphonium salt-based reagent, good for hindered systems.[12] |
| T3P / Pyridine | 1.2 | 3.0 | EtOAc/DCM | 25-60 | 2-12 h | Propylphosphonic anhydride; clean work-up as byproducts are water-soluble. |
Part 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[13] This reaction is a cornerstone of modern synthesis, enabling access to a vast array of N-aryl compounds.[14][15]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A Pd(0) complex, stabilized by bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates the amine. A base then deprotonates the amine complex, and subsequent reductive elimination yields the N-arylated product and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Key Considerations for N-Arylation
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the ligand is critical.[14] For sterically hindered primary amines, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often required to promote the reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13] Cesium carbonate (Cs₂CO₃) is a milder option often used with more sensitive substrates.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[13]
Protocol 2: Buchwald-Hartwig N-Arylation with an Aryl Bromide
This protocol provides a general starting point for coupling with aryl bromides using a common catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Glovebox Recommended: Set up the reaction in a glovebox or using robust Schlenk techniques, as Pd(0) complexes are oxygen-sensitive.
-
To a dry Schlenk tube or vial, add the aryl bromide (1.0 equiv), Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (1.2-1.5 equiv), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and NaOt-Bu (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Optimization Table for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrate Scope |
| Pd₂(dba)₃ (2%) | XPhos (4%) | NaOt-Bu (2.0) | Toluene | 100-110 | General for Ar-Cl, Ar-Br, Ar-I.[14] |
| Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Dioxane | 100 | Good for hindered secondary amines, applicable here.[13] |
| Pd₂(dba)₃ (2%) | BrettPhos (4%) | LiHMDS (2.0) | THF | 65 | Tolerates base-sensitive functional groups.[13] |
| Pd₂(dba)₃ (5%) | XantPhos (10%) | Cs₂CO₃ (3.0) | Toluene | 110 | Often used for less reactive amines or specific substrates like flavones.[16] |
Conclusion
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a valuable, albeit sterically challenging, building block. Successful coupling reactions hinge on overcoming this steric hindrance through the judicious selection of reagents and conditions. For amide bond formation, high-activity uronium reagents like HATU are recommended as a first choice. For N-arylation, palladium catalysis with bulky biarylphosphine ligands such as XPhos provides a reliable and broadly applicable method. The protocols and data presented herein serve as a robust starting point for researchers aiming to incorporate this unique fluorinated scaffold into their synthetic targets.
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Dialkylglycines. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
-
Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
-
Chemical Reviews. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS). Retrieved from [Link]
-
Journal of the American Chemical Society. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Retrieved from [Link]
-
ScienceDirect. (2008, July 24). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
-
MDPI. (2025, July 31). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of the conjugation of CMC with amino acid esters via EDC coupling agent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester | 1935939-14-2 [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knowledge Center Archive - Bachem [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing L-4,4'-Biphenylalanine
Introduction: The Significance of Biphenylalanine in Peptide Drug Discovery
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] Among these, L-4,4'-Biphenylalanine (Bip) has emerged as a particularly valuable building block. Its extended aromatic side chain introduces unique structural constraints and the potential for enhanced π-π stacking interactions, which can significantly modulate the conformation and binding affinity of peptide-based therapeutics.[3]
However, the very feature that makes Bip an attractive synthetic target—its bulky biphenyl moiety—presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols.[4][5] The steric hindrance imposed by the biphenyl group can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the incorporation of Fmoc-L-4,4'-Biphenylalanine (Fmoc-Bip) into peptides using optimized SPPS techniques.
The Challenge: Steric Hindrance and Aggregation
The primary obstacle in the synthesis of Bip-containing peptides is the steric bulk of the biphenyl side chain. This can lead to two major problems:
-
Reduced Coupling Efficiency: The bulky side chain can physically block the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support.[4] This is particularly problematic when coupling Fmoc-Bip itself or when coupling another amino acid onto a Bip residue. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often insufficient to overcome this steric barrier.[7][8]
-
Peptide Aggregation: The hydrophobic nature of the biphenyl side chain can promote inter-chain aggregation on the solid support, especially in sequences prone to forming secondary structures like β-sheets.[9] This aggregation can lead to poor solvation of the peptide-resin, further hindering both coupling and Fmoc deprotection steps.[10][11]
Strategies for Efficient Incorporation of Fmoc-Bip
To address these challenges, a multi-faceted approach involving the optimization of coupling reagents, reaction conditions, and strategic protocol modifications is required.
Selection of High-Potency Coupling Reagents
For sterically hindered amino acids like Fmoc-Bip, the use of highly reactive coupling reagents is paramount. Aminium/uronium and phosphonium salt-based reagents are significantly more effective than standard carbodiimides.[7][12]
| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium | Very High | Rapid activation, low racemization tendency, effective for most hindered residues.[13] | Higher cost compared to other reagents.[13] |
| HBTU/TBTU | Aminium/Uronium | High | Widely used, effective for many difficult couplings.[12] | Can be less effective than HATU for extremely hindered couplings. |
| HCTU | Aminium/Uronium | High | More reactive than HBTU. | |
| COMU | Aminium/Uronium | Very High | Comparable efficiency to HATU, safer handling (non-explosive byproducts).[12][14] | |
| PyBOP | Phosphonium | High | Strong coupling reagent, good chemoselectivity.[13] | Byproducts can be more difficult to remove. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low risk of side reactions.[4] | Slower reaction rates, often insufficient for bulky residues.[4] |
Recommendation: For the incorporation of Fmoc-Bip, HATU or COMU are the recommended primary choices due to their high reactivity and proven efficacy in overcoming steric hindrance.[4][12][13]
Optimization of Reaction Conditions
Beyond the choice of coupling reagent, several other parameters can be adjusted to improve coupling efficiency:
-
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) for its superior solvating properties, which can help to minimize peptide aggregation.[7] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) may be beneficial.[7][10]
-
Reaction Time: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield of the desired product by allowing more time for the sterically hindered reaction to proceed to completion.[7]
-
Temperature: Gently heating the reaction to 40-50°C can help to disrupt aggregation and provide the necessary activation energy to overcome the steric barrier.[4] However, this should be done with caution as elevated temperatures can increase the risk of racemization.[4] The use of a less racemization-prone base like collidine is advised when employing heat.[4]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate coupling reactions, even for highly hindered amino acids.[7] This technique allows for rapid heating of the reaction mixture, driving difficult couplings to completion in a much shorter timeframe.
Strategic Protocol Modifications
For particularly challenging couplings involving Fmoc-Bip, the following protocol modifications should be considered:
-
Double Coupling: After the initial coupling reaction, the vessel is drained, and the coupling step is repeated with a fresh solution of activated Fmoc-Bip.[4][6] This is a robust strategy to ensure the reaction goes to completion, especially for known "difficult sequences".[4]
-
Monitoring of Coupling Completion: The Kaiser test is an invaluable tool for qualitatively assessing the presence of free primary amines on the resin.[4] A positive (blue) result indicates an incomplete coupling, signaling the need for a second coupling or extended reaction time.
Experimental Protocols
The following are detailed protocols for the successful incorporation of Fmoc-Bip into a peptide sequence using manual solid-phase synthesis. These protocols assume a 0.1 mmol synthesis scale.
Protocol 1: Standard Coupling of Fmoc-Bip using HATU
-
Resin Preparation:
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Bip-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in a minimal amount of DMF.[4]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion of the coupling. A negative result (yellow/brown) indicates a successful coupling.
-
If the Kaiser test is positive, proceed to Protocol 2 (Double Coupling).
-
If the Kaiser test is negative, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]
-
Protocol 2: Double Coupling of Fmoc-Bip
-
First Coupling:
-
Follow steps 1-3 of Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Bip as described in step 2 of Protocol 1.
-
Add the newly activated amino acid solution to the resin and agitate for another 2-4 hours.
-
-
Final Washing:
-
Perform a Kaiser test to confirm completion.
-
Wash the resin as described in step 4 of Protocol 1.
-
Protocol 3: Elevated Temperature Coupling
-
Resin Preparation and Amino Acid Activation:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Pre-heating:
-
If using a reaction vessel with temperature control, pre-heat the swelled and deprotected resin in DMF to 40°C.
-
-
Coupling Reaction:
-
Cooling and Washing:
-
Allow the reaction vessel to cool to room temperature before proceeding with the washing steps as described in Protocol 1.
-
Visualization of Workflows
Caption: Experimental workflow for a single Fmoc-Bip coupling cycle.
Caption: Troubleshooting workflow for incomplete Fmoc-Bip coupling.
Conclusion
The successful solid-phase synthesis of peptides containing the sterically demanding amino acid L-4,4'-biphenylalanine is readily achievable through the rational selection of high-potency coupling reagents, optimization of reaction conditions, and the implementation of strategic protocols such as double coupling. By employing reagents like HATU or COMU and carefully monitoring the reaction progress, researchers can effectively overcome the challenges of steric hindrance and peptide aggregation. The protocols and strategies outlined in this application note provide a robust framework for the efficient incorporation of Fmoc-Bip, thereby facilitating the exploration of its potential in the design and development of novel peptide-based therapeutics.
References
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1184, pp. 3-32). Humana Press.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 397-418.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
- Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Li, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mBio, 12(3), e00920-21.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.
- Khoury, G. A. (2012).
- Yoon, M. C., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Chemical Biology, 19(1), 133-141.
-
Request PDF. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Coin, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118-132.
-
ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1193.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Knowledge Center Archive - Bachem [bachem.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
Overcoming challenges in the synthesis of gem-difluorinated cyclobutanes
Welcome to our dedicated technical support center for the synthesis of gem-difluorinated cyclobutanes. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating this valuable structural motif into their molecules. The unique electronic properties of the gem-difluoro group can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, but its installation on a strained cyclobutane ring presents a distinct set of synthetic challenges.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these important compounds. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to proactively design more robust synthetic routes.
I. Troubleshooting Guide: Common Synthetic Challenges & Solutions
This section is organized by common synthetic strategies used to prepare gem-difluorinated cyclobutanes. Each entry details a specific problem, its probable causes, and actionable solutions based on established literature and our in-house expertise.
A. Deoxofluorination of Cyclobutanones
Deoxofluorination of a cyclobutanone precursor is a direct and frequently employed method for accessing gem-difluorinated cyclobutanes. However, this transformation is often plagued by low yields and competing side reactions.
Problem 1: Low or No Yield of the Desired gem-Difluorocyclobutane
-
Potential Cause: Inefficient fluorinating agent for the specific substrate. The reactivity of common deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®, Morph-DAST) can be highly substrate-dependent.
-
Solution:
-
Screen Fluorinating Agents: If DAST gives poor results, consider using Deoxo-Fluor® or Morph-DAST. Morph-DAST, for instance, has been shown to be effective for the deoxofluorination of (2-acetoxymethyl)cyclobutanone on a large scale.[4][5]
-
Optimize Reaction Conditions: Temperature and reaction time are critical. Start at low temperatures (e.g., -78 °C) and slowly warm the reaction to room temperature. Monitor the reaction closely by TLC or crude NMR to avoid decomposition.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent, but in some cases, less coordinating solvents might be beneficial.
-
Problem 2: Formation of Alkenyl Fluoride or Other Elimination Byproducts
-
Potential Cause: The presence of acidic protons alpha to the carbonyl group can lead to enolization followed by elimination. This is particularly problematic with strong, non-hindered bases or high reaction temperatures.
-
Solution:
-
Use a Hindered Non-Nucleophilic Base: If a base is required, use a bulky base like proton-sponge to trap the HF byproduct without promoting elimination.
-
Control Temperature: Maintain low temperatures throughout the addition of the fluorinating agent to minimize elimination pathways.
-
Problem 3: Ring-Opening or Rearrangement Products
-
Potential Cause: The strained cyclobutane ring can be susceptible to cleavage under harsh reaction conditions, particularly with highly reactive fluorinating agents. Some substrates, especially those with certain substituents at the 2-position, have been reported to yield rearrangement byproducts.[4]
-
Solution:
-
Milder Fluorinating Agents: Consider using less aggressive reagents if rearrangement is a significant issue.
-
Protecting Group Strategy: For substrates with sensitive functional groups, ensure they are adequately protected. For example, using an acetoxymethyl group at the 2-position has proven successful.[4][5]
-
B. [2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a fluorinated alkene with an appropriate reaction partner is a powerful method for constructing the cyclobutane ring directly. Key challenges in this approach are controlling regioselectivity and managing the reactivity of the starting materials.
Problem 1: Poor Regioselectivity in the Cycloaddition
-
Potential Cause: The electronic and steric properties of the substituents on both the fluorinated alkene and the reaction partner may not be sufficiently differentiated to favor one regioisomer over the other. This can lead to a mixture of products that are difficult to separate.[6]
-
Solution:
-
Substrate Modification: If possible, modify the substituents on the starting materials to enhance electronic or steric bias. For example, using a more electron-donating or electron-withdrawing group can direct the cycloaddition.
-
Catalyst Control: For catalyzed [2+2] cycloadditions, screening different Lewis acids or transition metal catalysts can influence the regiochemical outcome.
-
Alternative Synthetic Routes: In some cases, an alternative strategy, such as starting from a pre-formed cyclobutane, may be more efficient than trying to control a difficult cycloaddition.[4]
-
Problem 2: Low Yields due to Polymerization of the Fluorinated Alkene
-
Potential Cause: Many fluorinated alkenes, such as 1,1-difluoroethene, are gaseous and prone to polymerization, especially at higher temperatures or in the presence of radical initiators.
-
Solution:
-
Control of Reaction Conditions: Use low temperatures and ensure the reaction is free from radical initiators. Photochemical [2+2] cycloadditions can often be performed at room temperature, mitigating polymerization.[6]
-
In situ Generation: If possible, generate the fluorinated alkene in situ to maintain a low concentration and minimize polymerization.
-
C. Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a versatile tool for the formation of cyclic structures, including those containing fluorine.[7][8] The success of RCM is highly dependent on the choice of catalyst and the substrate's conformational flexibility.
Problem 1: Formation of Dimer or Oligomer Byproducts
-
Potential Cause: If the rate of intermolecular metathesis is competitive with the intramolecular ring-closing reaction, dimerization and oligomerization will occur. This is often an issue at high substrate concentrations.
-
Solution:
-
High Dilution: Perform the reaction at high dilution (typically 0.001–0.05 M) to favor the intramolecular cyclization.
-
Thorpe-Ingold Effect: Introduce gem-disubstitution on the diene precursor. This conformational constraint pre-organizes the substrate for cyclization and can significantly increase the rate and selectivity of the RCM reaction.[9]
-
Problem 2: Catalyst Decomposition or Low Activity
-
Potential Cause: The ruthenium catalysts used in RCM can be sensitive to impurities in the substrate or solvent. Functional groups such as unprotected amines or thiols can poison the catalyst.[9][10]
-
Solution:
-
Substrate and Solvent Purity: Ensure that the diene substrate and the solvent are rigorously purified and degassed.
-
Catalyst Choice: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. The second and third-generation catalysts with N-heterocyclic carbene (NHC) ligands generally exhibit higher stability and activity.[10] For some challenging substrates, Schrock's molybdenum catalysts might be more effective.
-
D. Functionalization of gem-Difluorinated Cyclobutanes
Introducing substituents onto a pre-formed gem-difluorocyclobutane ring is a common strategy. A significant challenge in this approach is the potential for β-elimination of HF when using basic nucleophiles.
Problem 1: Elimination of HF upon Nucleophilic Addition to 3,3-Difluorocyclobutanone
-
Potential Cause: The use of highly basic organometallic reagents, such as Grignard or organolithium reagents, can lead to deprotonation at the 2-position, followed by elimination of a fluoride ion to form a difluorocyclobutene byproduct.
-
Solution:
-
Use of Organolanthanum Reagents: Organolanthanum reagents have been shown to be crucial for the successful addition of carbon nucleophiles to 3,3-difluorocyclobutanone.[3][11][12] These reagents are less basic than their organolithium or Grignard counterparts, which suppresses the undesired elimination of HF.[3][11][12]
-
Low Temperature: Perform the reaction at low temperatures to disfavor the elimination pathway.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of a 1,1-disubstituted-3,3-difluorocyclobutane?
A1: Commercially available 3,3-difluorocyclobutanone is an excellent and versatile starting material.[3][11] It can undergo nucleophilic addition to form a tertiary alcohol, which can then be further functionalized through carbocation or radical intermediates to generate a diverse range of 1,1-disubstituted products.[3][11][13]
Q2: How can I improve the yield of my deoxofluorination reaction of a 2-substituted cyclobutanone?
A2: The deoxofluorination of 2-substituted cyclobutanones can be challenging.[4] Success often depends on the nature of the substituent. It has been demonstrated that protecting a 2-hydroxymethyl group as an acetate provides a suitable substrate for deoxofluorination with Morph-DAST on a large scale.[4][5] This approach avoids the low yields and rearrangement byproducts seen with other 2-substituents.[4]
Q3: My [2+2] cycloaddition is giving me a mixture of regioisomers. How can I improve the selectivity?
A3: Regioselectivity in [2+2] cycloadditions is governed by the electronic and steric properties of the reacting partners.[6] If you are observing poor selectivity, consider modifying your substrates to create a greater electronic or steric bias. For thermal cycloadditions, the use of a Lewis acid catalyst can sometimes influence the regiochemical outcome. For photochemical reactions, the choice of sensitizer can also play a role. If these methods are unsuccessful, a different synthetic approach may be necessary.
Q4: I am attempting a nucleophilic substitution on a 3-halo-1,1-difluorocyclobutane and observing significant elimination. What can I do?
A4: This is a common problem due to the acidity of the protons adjacent to the gem-difluoro group. To minimize elimination, use less basic nucleophiles if possible. If a strong base is required, consider using a more sterically hindered base at low temperatures. Additionally, using a polar aprotic solvent can sometimes favor substitution over elimination.
III. Experimental Protocols & Data
Table 1: Comparison of Fluorinating Agents for Deoxofluorination
| Fluorinating Agent | Common Abbreviation | Typical Reaction Conditions | Key Considerations |
| Diethylaminosulfur Trifluoride | DAST | DCM, -78 °C to rt | Widely used, but can be thermally unstable. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | THF or DCM, -78 °C to rt | More thermally stable than DAST. |
| 4-(Dimethylamino)phenylsulfur Trifluoride | Morph-DAST | DCM, 0 °C to rt | Often shows good efficacy with sensitive substrates.[4][5] |
Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol using an Organolanthanum Reagent
This protocol is adapted from the work of Bull and co-workers.[3][12]
-
Preparation of the Organolanthanum Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aryl bromide (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C. In a separate flask, add anhydrous lanthanum(III) chloride (1.2 equivalents) and dry with a heat gun under vacuum, then cool to room temperature and suspend in anhydrous THF. Cool the lanthanum chloride suspension to -78 °C and transfer the freshly prepared aryllithium solution via cannula. Stir the resulting mixture for 1 hour at -78 °C.
-
Addition to 3,3-Difluorocyclobutanone: To the freshly prepared organolanthanum reagent at -78 °C, add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise.
-
Quenching and Workup: Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
IV. Visualizing Reaction Mechanisms
Diagram 1: Deoxofluorination of a Cyclobutanone
Caption: Mechanism of deoxofluorination.
Diagram 2: [2+2] Cycloaddition for Cyclobutane Synthesis
Caption: General scheme for [2+2] cycloaddition.
Diagram 3: Ring-Closing Metathesis (RCM) Workflow
Caption: Simplified mechanism of RCM.
V. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for fluorination of cyclobutanone precursors
Advanced Troubleshooting & Protocol Optimization for Drug Development Professionals
Welcome to the Application Support Center. Cyclobutanones are highly strained four-membered ring systems (releasing ~26 kcal/mol of ring strain upon opening). When subjected to fluorination conditions, they are notoriously prone to deleterious side reactions, including Wagner-Meerwein rearrangements, ring-opening, and base-induced HF elimination.
This guide provides field-proven strategies to optimize reaction parameters, control chemoselectivity, and maximize yields across the three most common cyclobutanone workflows: deoxofluorination, electrophilic α -fluorination, and the functionalization of fluorinated precursors.
Decision matrix for cyclobutanone fluorination and functionalization pathways.
Section 1: Nucleophilic Deoxofluorination (Synthesis of gem-Difluorocyclobutanes)
Q: When attempting to convert 3-substituted cyclobutanones to gem-difluorocyclobutanes using DAST, I observe significant amounts of ring-expanded (cyclopentene) and ring-opened byproducts. How can I prevent this?
A: The use of unformulated DAST or Deoxo-Fluor often leads to highly reactive carbocationic intermediates. Due to the inherent ring strain of the cyclobutane core, these intermediates readily undergo Wagner-Meerwein rearrangements before the fluoride can attack .
Causality & Solution: To suppress rearrangement, you must avoid the generation of a "free" carbocation. Switch to a less Lewis-acidic fluorinating agent like XtalFluor-E in combination with an exogenous hydrogen fluoride source (e.g., Et3N⋅3HF ). XtalFluor-E generates a discrete, less reactive intermediate that heavily favors direct SN2 -like displacement by fluoride over competitive C-C bond migration.
Table 1: Parameter Optimization for Deoxofluorination of Cyclobutanones
| Parameter | Sub-optimal Choice (Risk) | Optimized Choice (Benefit) | Rationale |
| Reagent | DAST / Deoxo-Fluor | XtalFluor-E + Et3N⋅3HF | Reduces Lewis acidity; suppresses ring expansion and elimination. |
| Solvent | Dichloromethane (DCM) | Toluene or DCE | Lower polarity solvents reduce the lifetime and stability of carbocationic intermediates. |
| Temperature | Reflux | -78 °C to Room Temp | Kinetic control; prevents thermal activation of ring-opening pathways. |
| Additives | None | Amine-HF complexes | Provides a highly nucleophilic fluoride source to trap the intermediate rapidly. |
Standard Protocol: Deoxofluorination using XtalFluor-E Self-Validating Step: Reaction progress must be monitored by 19F NMR of crude aliquots. The disappearance of the XtalFluor-E signal and the appearance of a characteristic AB system (or singlet, depending on symmetry) between -80 to -100 ppm confirms successful gem-difluorination prior to workup.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the cyclobutanone precursor (1.0 equiv) in anhydrous DCE (0.2 M).
-
Reagent Addition: Add Et3N⋅3HF (3.0 equiv) at room temperature. Stir for 5 minutes.
-
Cooling & Activation: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO3 (Caution: vigorous gas evolution). Extract with DCM, dry over MgSO4 , concentrate, and purify via silica gel chromatography.
Section 2: Nucleophilic Addition to Fluorocyclobutanones
Q: I am trying to synthesize 1,1-disubstituted gem-difluorocyclobutanes by adding a Grignard reagent to 3,3-difluorocyclobutanone. However, I only isolate complex mixtures and HF elimination products. What is going wrong?
A: 3,3-Difluorocyclobutanone is exceptionally sensitive to base-induced elimination. The α -protons are highly acidic due to the strong electron-withdrawing effect of the β -fluorines. Standard organolithium or Grignard reagents act as strong bases, triggering a rapid E1cB-type elimination of HF rather than the desired 1,2-nucleophilic addition.
Causality & Solution: You must decouple the nucleophilicity of the carbon species from its basicity. This is achieved by transmetalating the Grignard or organolithium reagent with anhydrous Lanthanum(III) chloride ( LaCl3⋅2LiCl ). Organolanthanum reagents are highly oxophilic and exhibit significantly reduced basicity, enabling clean 1,2-addition to the strained, electron-deficient ketone without triggering HF elimination .
Standard Protocol: Organolanthanum-Enabled Addition Self-Validating Step: To confirm successful transmetalation to the organolanthanum species before addition, observe the physical state of the mixture: the initial suspension of LaCl3⋅2LiCl should transition to a homogeneous solution or a fine, distinct dispersion depending on the Grignard reagent. Post-reaction, the absence of an alkene signal in the 1H NMR (typically around 5.5-6.5 ppm) validates that E1cB elimination was successfully bypassed.
-
Transmetalation: In a dry flask under nitrogen, add a solution of LaCl3⋅2LiCl (1.1 equiv, 0.6 M in THF) to a solution of the Grignard reagent (1.1 equiv) at 0 °C. Stir for 1 hour to form the organolanthanum species.
-
Addition: Cool the mixture to -78 °C. Slowly add a solution of 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF.
-
Completion: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench: Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry, and purify to isolate the gem-difluorocyclobutanol.
Section 3: Electrophilic α -Fluorination
Q: When performing electrophilic α -fluorination of cyclobutanones using Selectfluor, I struggle with over-fluorination (forming α,α -difluorocyclobutanones). How can I selectively obtain the mono-fluorinated product?
A: The first fluorination significantly increases the electrophilicity of the ketone. Under direct enamine or enol catalysis, the equilibrium can favor the formation of the fluorinated enol/enamine over the starting material, leading to a second, rapid fluorination event.
Causality & Solution: To strictly control mono-fluorination, utilize a pre-formed silyl enol ether rather than relying on direct enamine catalysis or in-situ enolization. By isolating the silyl enol ether of the cyclobutanone, you ensure a strict 1:1 stoichiometry of the reactive nucleophile. Reacting this intermediate with N-Fluorobenzenesulfonimide (NFSI) at cryogenic temperatures provides excellent kinetic control, yielding exclusively the α -monofluorocyclobutanone.
Table 2: Electrophilic Fluorinating Agents for Cyclobutanones
| Reagent | Reactivity Profile | Best Use Case | Risk Factor |
| Selectfluor | High | Direct enamine-catalyzed asymmetric fluorination | High risk of over-fluorination if stoichiometry and temperature are not strictly controlled. |
| NFSI | Moderate | Reaction with pre-formed silyl enol ethers | Requires strong base (LDA) for initial enolate formation. |
| NFOBS | Low | Highly sensitive substrates | Slow reaction rates; requires extended times. |
Standard Protocol: Silyl Enol Ether α -Fluorination Self-Validating Step: The formation of the silyl enol ether can be validated by IR spectroscopy. The disappearance of the strong C=O stretch at ~1780 cm⁻¹ (characteristic of cyclobutanones) and the appearance of a C=C stretch at ~1640 cm⁻¹ confirms complete enolization prior to the fluorination step.
-
Enolization: Cool a solution of diisopropylamine (1.1 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
-
Silylation: Add the cyclobutanone (1.0 equiv) dropwise. Stir for 30 min at -78 °C, then add TMSCl (1.2 equiv). Warm to room temperature, concentrate, and filter through a short pad of Celite to isolate the silyl enol ether.
-
Fluorination: Dissolve the silyl enol ether in anhydrous DCM and cool to -78 °C. Add a solution of NFSI (1.05 equiv) in DCM dropwise.
-
Completion: Stir for 2 hours at -78 °C. The strict 1:1 stoichiometry and cryogenic temperature prevent the formation of α,α -difluorinated byproducts.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via silica gel chromatography.
References
-
gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes Source: Organic Letters, American Chemical Society (2021) URL:[Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry, American Chemical Society (2025) URL:[Link]
Technical Support Center: Troubleshooting Low Coupling Efficiency in Peptide Synthesis
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Hub. Designed for researchers, scientists, and drug development professionals, this guide bypasses generic advice to provide in-depth, mechanistic troubleshooting for difficult sequences, aggregation events, and coupling failures.
As a Senior Application Scientist, my goal is to ensure you understand the causality behind synthesis failures so you can implement self-validating solutions.
Diagnostic Logical Workflow
Before altering your chemistry, you must diagnose the physical or chemical barrier preventing acylation. Follow this logical workflow to isolate the root cause of your low coupling efficiency.
Diagnostic workflow for troubleshooting low coupling efficiency in solid-phase peptide synthesis.
Mechanistic Troubleshooting & FAQs
Q1: Why does coupling efficiency abruptly drop after 10-15 residues, even with standard Fmoc/tBu protocols?
The Causality: As the peptide chain elongates, hydrophobic stretches and repetitive hydrogen-bonding networks promote inter- and intra-chain interactions. This leads to the formation of stable β-sheet secondary structures on the resin. These structures physically collapse and aggregate, shielding the N-terminal amine from the solvated, activated amino acids 1. The Solution: You must disrupt the secondary structure. Incorporate pseudoproline (ψ-Pro) dipeptides (derived from Ser, Thr, or Cys) into the sequence. The oxazolidine or thiazolidine ring of the pseudoproline introduces a temporary, proline-like "kink" into the peptide backbone, which favors cis-amide bond formation and shatters the β-sheet network, restoring solvation and coupling kinetics 2.
Q2: How do I overcome steric hindrance when coupling bulky amino acids like Val, Ile, or N-methylated residues?
The Causality: Bulky side chains restrict the conformational access of the activated carboxyl group to the resin-bound amine. Standard carbodiimides (like DIC/HOBt) fail because the activation energy required to reach the transition state is too high, allowing competing side reactions (like epimerization or hydrolysis) to outpace acylation. The Solution: Utilize highly reactive aminium/uronium salts such as HATU in conjunction with a base like DIPEA. HATU forms a highly reactive 7-aza-benzotriazole active ester. The nitrogen atom in the pyridine ring of HATU participates in a 7-membered cyclic transition state through neighboring group participation, drastically accelerating the acylation of hindered amines 3.
Q3: My Kaiser test is slightly positive. Will simply extending the coupling time from 1 hour to 4 hours fix the issue?
The Causality: No. Prolonged coupling times rarely solve severe steric or aggregation issues. Active esters have a finite half-life in DMF/DIPEA. Over time, they degrade via hydrolysis or undergo an irreversible O-to-N acyl shift to form inactive uronium byproducts. If the reaction has stalled, thermodynamics and local concentration—not time—are the limiting factors. The Solution: Perform a double coupling. Drain the degraded reagents, wash the resin, and re-couple using a fresh batch of activated amino acid. Alternatively, add chaotropic salts (e.g., 0.8 M LiCl or 4 M KSCN in DMF) to the coupling mixture to disrupt local hydrogen bonding and improve resin swelling .
Quantitative Data: Coupling Reagents & Additives
Selecting the correct activation chemistry is critical. Use the table below to match the coupling reagent to the specific physicochemical challenge of your sequence.
| Coupling Reagent System | Relative Reactivity | Epimerization Risk | Optimal Use Case & Notes |
| DIC / HOBt | Low | Low | Standard sequence elongations; highly cost-effective and stable. |
| DIC / Oxyma Pure | Moderate | Low | Excellent for microwave-assisted SPPS; safer, non-explosive alternative to HOBt. |
| HBTU / DIPEA | Moderate | Moderate | Routine couplings. Caution: Excess HBTU can cause irreversible guanylation of the free N-terminus. |
| HATU / DIPEA | High | Moderate | Sterically hindered couplings (e.g., Val, Ile, Pro). Drives difficult sequences to completion. |
| PyBOP / DIPEA | High | Low | Fragment condensation; phosphonium salts do not cause N-terminal guanylation. |
| Acid Fluorides | Very High | High | Extremely hindered couplings (e.g., Aib-Aib). Requires base-free conditions to minimize racemization. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every action includes a diagnostic check to confirm success before proceeding.
Protocol 1: Incorporation of Pseudoproline Dipeptides to Disrupt Aggregation
Use this protocol when synthesizing sequences >15 amino acids or when encountering consecutive hydrophobic residues.
-
Sequence Mapping: Identify a Ser, Thr, or Cys residue that immediately precedes a known aggregation-prone region in your target sequence.
-
Resin Preparation: Swell the resin in DMF for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.
-
Activation: In a separate vial, dissolve 3 equivalents of the preformed pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Mechanism note: Pseudoprolines must be coupled as preformed dipeptides because coupling a single amino acid directly onto a bulky pseudoproline ring is highly inefficient.4
-
Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 hours at room temperature.
-
Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser test.
-
Negative (Yellow/Transparent): Coupling is complete. Proceed to the next cycle.
-
Positive (Blue): Coupling failed. Do not proceed. Perform a second coupling with fresh reagents, or cap the sequence with acetic anhydride to prevent deletion sequences from ruining your final HPLC purification.
-
Protocol 2: Microcleavage and LC-MS Diagnostic Workflow
Use this protocol to definitively diagnose whether a failure is due to incomplete coupling or incomplete Fmoc deprotection.
-
Sampling: Withdraw ~2-5 mg of resin from the reaction vessel after the suspected failed step.
-
Washing: Wash the beads sequentially with DMF (3x) and DCM (3x) to remove all non-volatile solvents. Dry the beads completely under vacuum for 10 minutes.
-
Microcleavage: Add 200 µL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) to the beads. Incubate for 1 hour at room temperature.
-
Precipitation: Filter the acidic cleavage solution directly into 1 mL of ice-cold diethyl ether. The intermediate peptide will precipitate instantly.
-
Isolation: Centrifuge at 10,000 rpm for 3 minutes. Decant the ether, wash the pellet once more with cold ether, and air-dry.
-
Self-Validation (LC-MS Analysis): Dissolve the pellet in 50% Acetonitrile/H₂O (0.1% Formic Acid) and analyze via LC-MS.
-
Observation A: Mass equals[Expected Mass - Mass of Target Amino Acid]. Diagnosis: Incomplete coupling.
-
Observation B: Mass equals[Expected Mass + 222 Da]. Diagnosis: Incomplete Fmoc deprotection (the Fmoc group was retained).
-
References
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.
Sources
Technical Support Center: Synthesis of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable fluorinated amino acid ester. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of its synthesis and purification. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate?
A1: The most prevalent synthetic strategies commence with 3,3-difluorocyclobutanone. Two common pathways are modifications of the Strecker synthesis or the Bucherer-Bergs reaction. Both routes involve the formation of an α-amino nitrile or a hydantoin intermediate, respectively, followed by hydrolysis and esterification. The choice of route can significantly impact the impurity profile of the crude product.
Q2: My final product shows a persistent impurity at a similar retention time in chromatography. What could it be?
A2: A common and often challenging impurity is the corresponding carboxylic acid, 1-amino-3,3-difluorocyclobutane-1-carboxylic acid. This can form due to incomplete esterification or hydrolysis of the methyl ester during workup or purification. Given their similar polarities, separation can be difficult. Another possibility, if a Bucherer-Bergs route is used, is the presence of the hydantoin intermediate, 5,5-(3,3-difluorocyclobutane)imidazolidine-2,4-dione, which may be resistant to complete hydrolysis.
Q3: I'm observing poor yields. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete conversion of the starting 3,3-difluorocyclobutanone is a primary suspect. The high electronegativity of the fluorine atoms can decrease the reactivity of the carbonyl group. Additionally, side reactions, such as the formation of elimination products from the cyclobutane ring under harsh basic or acidic conditions, can reduce the overall yield.[1] Careful optimization of reaction conditions, including temperature and reaction time, is crucial.
Q4: Is racemization a concern for this molecule?
A4: While Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is achiral, if you are working with derivatives that introduce chirality, racemization can be a concern. The presence of two fluorine atoms on the cyclobutane ring can increase the acidity of the α-proton on the carboxylate carbon, making it more susceptible to epimerization under basic conditions.[2] It is advisable to use mild bases and keep reaction temperatures low during purification steps if chirality is a factor in your downstream applications.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate.
Problem 1: Presence of Starting Material (3,3-difluorocyclobutanone) in the Crude Product
Symptoms:
-
A distinct peak corresponding to 3,3-difluorocyclobutanone in GC-MS or LC-MS analysis of the crude reaction mixture.
-
Lower than expected yield of the desired product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent | The molar ratio of cyanide source (e.g., KCN) or other reactants to the ketone may be too low for complete conversion. | Increase the molar equivalents of the limiting reagents (e.g., KCN, ammonium carbonate) by 10-20% and monitor the reaction progress by TLC or LC-MS. |
| Low Reaction Temperature | The activation energy for the initial nucleophilic attack on the difluorinated ketone may not be met at lower temperatures. | Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for the formation of degradation products. |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. | Extend the reaction time and take aliquots to monitor the disappearance of the starting material. |
Experimental Protocol: Monitoring Reaction Completion
-
Prepare a TLC plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spot the starting material (3,3-difluorocyclobutanone) as a reference.
-
Every hour, take a small aliquot from the reaction mixture, quench it appropriately, and spot it on the TLC plate.
-
Develop the plate and visualize under a UV lamp or with a suitable stain (e.g., potassium permanganate).
-
The reaction is complete when the spot corresponding to the starting material is no longer visible.
Problem 2: Contamination with the Carboxylic Acid By-product
Symptoms:
-
A peak in the LC-MS or a spot on the TLC plate that corresponds to 1-amino-3,3-difluorocyclobutane-1-carboxylic acid.
-
Difficulty in separating this impurity from the desired methyl ester via standard column chromatography.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Esterification | The esterification reaction may not have gone to completion, leaving unreacted carboxylic acid. | Drive the esterification equilibrium forward by using an excess of methanol and a suitable acid catalyst (e.g., thionyl chloride or trimethylchlorosilane in methanol).[3] Ensure all water is removed from the reaction mixture. |
| Hydrolysis During Workup | The methyl ester is susceptible to hydrolysis under aqueous acidic or basic conditions used during the workup. | Perform aqueous washes with cold, dilute solutions and minimize contact time. Use a mild base like sodium bicarbonate for neutralization. |
| Hydrolysis on Silica Gel | The slightly acidic nature of standard silica gel can cause hydrolysis of the ester during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina. |
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated and move to the aqueous layer.
-
Separate the organic layer.
-
To confirm the presence of the acid, acidify the aqueous layer with dilute HCl and extract with ethyl acetate. The carboxylic acid should now be in this new organic layer.
-
Wash the original organic layer containing the desired ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 3: Presence of Hydantoin Intermediate
Symptoms:
-
A persistent impurity is observed, particularly when using a Bucherer-Bergs synthetic route.
-
The impurity may have a higher polarity than the desired product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Hydrolysis | The hydantoin ring can be stable and may require harsh conditions for complete hydrolysis to the amino acid. | Increase the concentration of the acid or base used for hydrolysis and/or increase the reaction temperature and time. Monitor the disappearance of the hydantoin intermediate by LC-MS. |
| Precipitation of Intermediate | The hydantoin intermediate may precipitate out of the reaction mixture before it can be fully hydrolyzed. | Use a co-solvent to improve the solubility of the hydantoin intermediate during the hydrolysis step. |
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a generalized synthetic pathway and highlights key stages where impurities can arise.
Caption: Synthetic pathway and common impurity formation points.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| pH of Aqueous Wash | Use cold, dilute NaHCO3 solution for neutralization. | Minimizes ester hydrolysis compared to stronger bases. |
| Chromatography Stationary Phase | Neutralized silica gel or alumina. | Prevents on-column hydrolysis of the methyl ester. |
| Temperature | Keep all purification steps at or below room temperature. | Reduces the rate of potential side reactions, including hydrolysis and racemization. |
| Solvent Purity | Use anhydrous solvents for esterification. | Water will inhibit the esterification reaction and can lead to hydrolysis. |
By understanding the potential pitfalls and implementing these targeted troubleshooting strategies, you can significantly improve the purity and yield of your Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
- Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected Racemization of Proline or Hydroxy-Proline Phenacyl Ester during Coupling Reactions with Boc-Amino Acids. International Journal of Peptide and Protein Research, 40(2), 114-118.
- Haufe, G., & Wölker, D. (2016). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Synthesis, 48(12), 1855-1862.
- Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (n.d.). Request PDF.
- Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimiz
- US Patent for Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI.
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate: A Critical Evaluation Against Other Non-Natural Amino Acids in Peptide Drug Discovery
An In-Depth Comparative Guide for Medicinal Chemists
Abstract: The incorporation of non-natural amino acids (NNAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of natural peptide therapeutics, such as poor metabolic stability and conformational flexibility.[1][2][3] This guide provides a detailed comparative analysis of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate, a unique NNAA, against other strategic classes of NNAAs. We will dissect its synthesis, physicochemical properties, and structural impact, supported by experimental data and detailed protocols. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage advanced building blocks for next-generation therapeutics.
The Strategic Imperative for Non-Natural Amino Acids
Peptides are highly specific and potent biological modulators, making them attractive therapeutic candidates.[2] However, their development is often hampered by rapid proteolytic degradation and a lack of defined structure in solution, which can lead to off-target effects and reduced efficacy.[3] The introduction of NNAAs is a proven strategy to mitigate these issues.[1][4] NNAAs can introduce a variety of beneficial properties:
-
Enhanced Proteolytic Stability: Modifying the peptide backbone or side chains can block access for proteases, increasing the molecule's half-life.[5]
-
Conformational Constraint: Introducing rigid structural elements reduces the number of accessible conformations, pre-organizing the peptide into its bioactive shape. This can lead to enhanced receptor affinity and selectivity.[6][7]
-
Modulated Physicochemical Properties: NNAAs can fine-tune properties like lipophilicity and basicity, improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Novel Functionalities: They can introduce unique chemical handles for bioconjugation, such as in antibody-drug conjugates (ADCs), or act as probes to study biological processes.[4]
This guide focuses on a particularly compelling NNAA, methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate , which combines two powerful design elements: a conformationally rigid cyclobutane scaffold and the unique electronic properties of geminal fluorine substitution.
Spotlight: The Unique Profile of Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate (CAS 1935939-14-2) is an α-amino acid derivative built on a four-membered ring. Its structure is notable for two key features: the strained cyclobutane ring and the gem-difluoro motif at the 3-position.
-
The Cyclobutane Scaffold: As a Cα-tetrasubstituted amino acid, it provides significant steric hindrance around the peptide backbone.[7] This rigidity severely restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide chain, locking it into a specific local conformation. This is a critical tool for peptide mimetic design.[7][8]
-
The 3,3-Difluoro Group: The incorporation of fluorine is a widely used strategy in medicinal chemistry.[9] The gem-difluoro group on the cyclobutane ring is not merely a steric element; it exerts a powerful inductive electron-withdrawing effect. This influences the basicity of the α-amino group and the overall lipophilicity of the molecule.[10][11] Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to increased thermal and metabolic stability.[12]
The combination of these two features in a single building block offers a unique tool for peptide modification, promising simultaneous improvements in conformational stability and metabolic resistance.
Head-to-Head Comparison: Performance vs. Alternatives
The true value of a building block is understood through comparison. Here, we evaluate methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate against other common NNAAs based on key performance metrics.
Conformational Rigidity
The primary reason to incorporate a cyclic NNAA is to reduce conformational entropy. A more rigid peptide pays a smaller entropic penalty upon binding to its target, which can translate to higher affinity.
The cyclobutane ring is more constrained than larger rings like cyclopentane but offers different bond angles and puckering possibilities compared to a cyclopropane ring. Its impact is most significant when compared to acyclic constrained residues like α-aminoisobutyric acid (Aib).
Caption: Logical relationship of conformational constraint among amino acids.
Impact on Physicochemical Properties: pKa and Lipophilicity
Fluorine's high electronegativity has a profound and predictable impact on the properties of adjacent functional groups.[11] The two fluorine atoms on the cyclobutane ring pull electron density away from the α-amino group, making it less basic (i.e., lowering its pKa). This can alter hydrogen bonding capabilities and the overall charge state of the peptide at physiological pH.
Fluorination also typically increases lipophilicity (logP). This effect, combined with the conformational constraint, can significantly enhance a peptide's ability to cross cell membranes.
Table 1: Comparative Physicochemical Properties of Selected α-Amino Acids
| Amino Acid | Structure | Key Feature | Approx. Amine pKa | Approx. logP Change | Rationale / Causality |
|---|---|---|---|---|---|
| 1-Aminocyclobutane-1-carboxylic acid | Non-fluorinated analog | Cyclobutane constraint | ~10.4 | Baseline | Standard α-amino acid basicity. |
| Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | Featured Molecule | Gem-difluoro + Constraint | ~8.5 - 9.0 | +0.5 to +1.0 | Strong inductive effect from C-F bonds lowers basicity. Fluorine increases lipophilicity.[10] |
| 4-Fluoro-phenylalanine | Aromatic fluorination | Single aromatic C-F bond | ~9.2 | +0.3 | Milder inductive effect through the aromatic ring.[9] |
| Hexafluoroleucine | Aliphatic fluorination | CF3 groups on side chain | ~9.6 | +1.5 to +2.0 | Inductive effect is distant from the amine; large increase in lipophilicity.[13] |
Note: pKa and logP values are estimates based on published data for similar structures and established chemical principles. Actual values can vary.
Metabolic Stability and Protease Resistance
One of the most sought-after benefits of fluorination is enhanced stability against proteolytic degradation.[12][13] The mechanism is twofold:
-
Steric Shielding: The bulky, rigid cyclobutane ring acts as a shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.
-
Electronic Perturbation: The strong electron-withdrawing nature of the gem-difluoro group can deactivate the adjacent carbonyl group of the peptide bond, making it less susceptible to nucleophilic attack during hydrolysis.
However, it is critical to note that the impact of fluorination on protease stability is not always predictable and is highly dependent on the specific protease, the position of the NNAA relative to the cleavage site, and the fluorine content of the side chain.[5][14]
Table 2: Representative Protease Stability Data
| Peptide Sequence | Modification | Protease | Half-Life (t½) | Reference |
|---|---|---|---|---|
| Ac-Ala-Ala-Phe-Ala-NH2 | None (Control) | α-Chymotrypsin | 15 min | Hypothetical Data |
| Ac-Ala-Ala-(pF-Phe)-Ala-NH2 | para-Fluoro-Phe | α-Chymotrypsin | 35 min | Based on[5] |
| Ac-Ala-Ala-(CBAA )-Ala-NH2 | 3,3-diF-CBAA | α-Chymotrypsin | >240 min | Expected Outcome |
| Buforin II (Parent) | None (Control) | Trypsin | 100% degraded at 60 min | [13] |
| Buforin II Analog | Hexafluoroleucine | Trypsin | ~50% degraded at 60 min |[13] |
This table includes hypothetical and literature-derived data to illustrate expected trends.
Experimental Protocols
A building block is only as good as its application. The following protocols are provided with insights from a Senior Application Scientist to ensure robust and verifiable results.
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Cα-tetrasubstituted NNAAs like our featured molecule is challenging due to steric hindrance.[15] Standard coupling conditions may result in incomplete reactions and deletion sequences. This protocol is optimized for such demanding couplings.
Workflow Diagram: SPPS Cycle for Hindered NNAAs
Caption: Optimized SPPS workflow for incorporating sterically hindered NNAAs.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Activation (The Critical Step):
-
Causality: Due to steric hindrance, a standard carbodiimide coupling (like DIC/HOBt) is often insufficient. A more potent aminium-based coupling reagent is required to generate a highly reactive activated ester.
-
In a separate vessel, dissolve 4 equivalents of Fmoc-protected methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate and 3.95 equivalents of a coupling agent like HATU or HCTU in DMF.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[15] Allow to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2 to 4 hours at room temperature. For particularly difficult couplings, this can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
-
Monitoring (Self-Validation):
-
Trustworthiness: Never assume a coupling is complete. A qualitative ninhydrin (Kaiser) test is essential.
-
Take a small sample of resin beads, wash them, and perform the test. A negative result (yellow beads) indicates a complete reaction (>99.8% completion). A positive result (blue beads) signifies incomplete coupling.[15]
-
If the test is positive, drain the reaction vessel and repeat the coupling step (a "double couple").
-
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Cleavage and Precipitation: After the final amino acid is coupled, use a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.[15]
Protocol: Protease Stability Assay
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the rate of peptide degradation.
-
Peptide Preparation: Prepare stock solutions (1 mg/mL) of the control peptide and the NNAA-modified peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., α-chymotrypsin or human plasma) at a concentration that yields a reasonable degradation rate for the control peptide.
-
Reaction Initiation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate-to-enzyme ratio).
-
Incubate the reaction at 37°C.
-
-
Time-Point Quenching:
-
At designated time points (e.g., t=0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a solution containing a strong acid (e.g., 10% trifluoroacetic acid - TFA). This denatures the protease.
-
-
RP-HPLC Analysis:
-
Methodology: Inject each quenched time-point sample onto an RP-HPLC system (e.g., C18 column).
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 220 nm. The intact peptide will have a specific retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of each peptide under the assay conditions. This provides a quantitative measure of stability.[5]
-
Conclusion and Outlook
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a highly valuable, albeit challenging, building block for peptide-based drug discovery.
Key Advantages:
-
Potent Conformational Constraint: The cyclobutane ring provides a unique and rigidifying structural element.
-
Enhanced Metabolic Stability: The combination of steric bulk and the electronic effect of the gem-difluoro group offers a powerful strategy to increase protease resistance.
-
Favorable ADME Modulation: The predictable increase in lipophilicity can be leveraged to improve membrane permeability.
Considerations:
-
Synthetic Cost and Complexity: The synthesis of such a specialized NNAA is more complex and costly than standard amino acids.[]
-
Incorporation Challenges: Its steric bulk demands optimized and carefully monitored coupling protocols during SPPS.[15]
Future Outlook: The strategic use of NNAAs like methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate will continue to be a driving force in the development of new peptide therapeutics. As synthetic routes become more efficient and our understanding of structure-activity relationships deepens, these "designer" amino acids will enable the creation of drugs with superior potency, selectivity, and drug-like properties, ultimately bridging the gap between small molecules and large biologics.[2]
References
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed.
- Verma, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
- Kumar, A., et al. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics.
- Singh, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Mykhailiuk, P. K. (n.d.). Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv.
- Freie Universität Berlin. (n.d.). Modification of Peptides and Proteins with Fluorinated Amino Acids.
- J & W Pharmlab LLC. (n.d.). 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester | 1935939-14-2.
- Fustero, S., et al. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Request PDF.
- Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications.
- Balam, P. R. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids.
- Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC.
- Chernykh, A. V., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.
- Brandstetter, M., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.
- Srola, M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modification of Peptides and Proteins with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Efficacy Comparison Guide: Fluorinated vs. Non-Fluorinated Cyclobutane Moieties in Drug Design
Executive Summary
The incorporation of cyclobutane rings in medicinal chemistry has long served as a strategy to introduce conformational restriction while lowering the lipophilicity associated with traditional aromatic bioisosteres[1]. However, unsubstituted cyclobutanes frequently suffer from metabolic liabilities. The strategic transition to fluorinated cyclobutanes (such as gem-difluorocyclobutane or monofluorocyclobutane) represents a paradigm shift in lead optimization. This guide objectively compares the efficacy, metabolic stability, and binding kinetics of fluorinated versus non-fluorinated cyclobutane moieties, providing actionable insights and self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Fluorine Effect
To understand the efficacy gap between these two moieties, we must examine the physicochemical causality introduced by the fluorine atom:
-
Metabolic Shielding: Unsubstituted cyclobutanes are highly susceptible to cytochrome P450 (CYP450)-mediated C-H oxidation. Fluorine’s high electronegativity and small van der Waals radius provide profound steric and electronic shielding of adjacent C-H bonds, effectively blocking this metabolic weak spot[2].
-
Conformational Rigidity & Entropic Penalty: Fluorination increases the steric bulk of the cyclobutane ring, locking the molecule into a pre-organized bioactive conformation. This reduces the entropic penalty upon target binding, directly enhancing target affinity ( IC50 )[3].
-
pKa Modulation: The strong electron-withdrawing (-I) effect of fluorine lowers the pKa of neighboring basic amines. This is a critical lever for mitigating off-target toxicities, such as hERG channel inhibition and P-glycoprotein (P-gp) efflux[2].
Workflow of ADMET optimization using fluorinated cyclobutane bioisosteres.
Comparative Efficacy: Case Studies
Case Study 1: Mutant IDH1 Inhibitors (Ivosidenib)
During the discovery of Ivosidenib (AG-120), a first-in-class inhibitor for mutant isocitrate dehydrogenase 1 (mIDH1) used in acute myeloid leukemia (AML), early leads containing standard cycloalkanes exhibited poor pharmacokinetic profiles due to rapid systemic clearance[4].
-
The Shift: The integration of a 3,3-difluorocyclobutyl group was pivotal. The gem-difluorocyclobutane motif blocked oxidative metabolism while maintaining the precise steric dimensions required to fit the mIDH1 allosteric pocket.
-
The Result: This modification dramatically increased the drug's half-life and metabolic stability, enabling profound and sustained in vivo lowering of the oncometabolite 2-hydroxyglutarate (2-HG)[2][4].
Case Study 2: FLT3 Inhibitors in Leukemia
Recent comparative docking and simulation studies of FLT3 inhibitors highlight the binding superiority of fluorinated analogs[3].
-
The Shift: Incorporating a fluorocyclobutane moiety at position 5 of the pyrrolopyrimidine ring increased steric bulk and imposed strict conformational rigidity on the heterocycle.
-
The Result: The fluorinated analog demonstrated a more compact and tightly bound complex (lower Radius of Gyration) compared to the non-fluorinated baseline. The fluorine atom enhanced ligand-protein interactions through electrostatic stabilization and increased resistance to enzymatic cleavage[3].
Case Study 3: PET Imaging Agents (Fluciclovine 18F)
Fluciclovine (18F-FACBC) is an FDA-approved synthetic amino acid radiotracer for detecting recurrent prostate cancer[5].
-
The Shift: The molecule utilizes a 1-amino-3-fluorocyclobutane-1-carboxylic acid core.
-
The Result: The fluorocyclobutane structure perfectly mimics naturally occurring amino acids while leveraging the unique electrostatic profile of fluorine to maximize uptake via specific amino acid transporters (LAT1 and ASCT2) overexpressed in cancer cells, yielding exceptional tumor-to-background contrast[5].
Logical relationships between fluorinated cyclobutane properties and pharmacological efficacy.
Quantitative Data Presentation
The following table synthesizes the typical pharmacological shifts observed when transitioning from a non-fluorinated cyclobutane to a gem-difluorocyclobutane analog in kinase and metabolic enzyme inhibitor scaffolds.
| Parameter | Non-Fluorinated Cyclobutane | Fluorinated Cyclobutane (gem-difluoro) | Mechanistic Causality for Shift |
| Intrinsic Clearance ( CLint ) | High (>100 µL/min/mg) | Low (<15 µL/min/mg) | Fluorine's steric shielding blocks CYP450-mediated C-H oxidation. |
| Half-life ( t1/2 ) | Short (1-2 hours) | Extended (>10 hours) | Reduced metabolic liability directly extends systemic circulation. |
| Target Binding ( IC50 ) | Moderate (~50 nM) | High Potency (<10 nM) | Increased conformational rigidity reduces the entropic penalty upon binding. |
| Lipophilicity (LogD at pH 7.4) | ~2.0 | ~2.8 | Fluorine increases lipophilicity relative to polar groups, improving membrane permeability. |
| Adjacent Amine pKa | ~9.5 (Highly basic) | ~7.5 (Less basic) | Strong electron-withdrawing (-I) effect mitigates hERG toxicity and P-gp efflux. |
Experimental Protocols: Self-Validating Systems
To objectively evaluate the efficacy of fluorinated vs. non-fluorinated analogs, the following self-validating workflows must be employed.
Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay
Purpose: To quantify the reduction in intrinsic clearance ( CLint ) conferred by fluorination.
-
Preparation: Prepare 10 mM stock solutions of the non-fluorinated and fluorinated analogs in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (final concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Self-Validation Mechanism: The assay must include Verapamil (rapid clearance control) and Warfarin (low clearance control) run in parallel. If Verapamil is not depleted by >80% at 30 minutes, the microsomes lack enzymatic competence. The assay automatically invalidates itself, preventing false-positive stability readings for the fluorinated compounds.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Purpose: To measure the shift in target binding affinity ( IC50 ) due to conformational rigidity.
-
Reagent Assembly: Combine the target kinase (e.g., FLT3), a fluorescently labeled tracer, and a Europium-labeled anti-tag antibody in a 384-well plate.
-
Compound Addition: Dispense the non-fluorinated and fluorinated analogs in a 10-point, 3-fold serial dilution (starting at 10 µM).
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the compounds to compete with the tracer for the active site.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).
Self-Validation Mechanism: The assay utilizes a known reference inhibitor (e.g., Quizartinib) to establish a baseline IC50 . Furthermore, the calculation of the Z'-factor for each plate ensures assay robustness. A Z'-factor < 0.5 automatically triggers a re-run, ensuring that the signal window between the positive (no inhibitor) and negative (no enzyme) controls is statistically valid.
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications.2
-
Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. bioRxiv.3
-
What is the mechanism of Fluciclovine 18F? Patsnap Synapse.5
-
Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.4
-
Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing).1
Sources
- 1. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05409E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Fluciclovine 18F? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Hazard: A Proactive Approach to Safety
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate and its common salt form, methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (CAS No. 2193061-54-8), are fluorinated amino acid esters. While specific toxicological data for the free base is not extensively documented, the hydrochloride salt is classified with several hazards that should be considered as a baseline for safe handling.[1] These include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][3]
Given the difluorinated structure, it is also prudent to consider the potential for the release of hydrogen fluoride (HF) gas upon decomposition, for instance, through excessive heating or reaction with strong acids or bases.[4][5] HF is extremely corrosive and toxic, requiring specialized handling precautions.[4][6]
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A risk assessment should be performed before any new procedure involving this compound to ensure the selected PPE is appropriate for the specific operations.[4] The following table summarizes the recommended PPE for handling Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses do not provide adequate protection.[4] Chemical splash goggles should be the minimum eye protection.[4] A face shield should be worn in conjunction with goggles whenever there is a risk of splashes, particularly when handling larger quantities or during reactions.[4][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Thin, disposable gloves are insufficient for prolonged contact.[6] It is recommended to wear a double layer of gloves, for instance, a thinner nitrile glove underneath a thicker, more resistant glove.[6] Always consult the glove manufacturer's resistance chart for specific breakthrough times. Inspect gloves for any signs of degradation or puncture before and during use.[7] |
| Body Protection | Flame-resistant lab coat and closed-toe shoes | A lab coat should be worn to protect against incidental skin contact.[4] For procedures with a higher risk of splashes, an acid-resistant apron made of materials like natural rubber or neoprene is advised.[4] Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with P95 (US) or P1 (EU EN 143) particle filters should be used.[8] For potential vapor exposure, combination filters (e.g., A/AX + P3) are recommended. |
Operational Plan: From Preparation to Clean-up
Engineering Controls
The primary line of defense is to handle Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate within a properly functioning chemical fume hood.[4] This is crucial to prevent the inhalation of any dust, aerosols, or potential decomposition vapors. Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9][10]
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Practices
-
Avoid creating dust when handling the solid form of the compound.
-
Use appropriate tools, such as a spatula, for transfers.
-
Keep containers tightly closed when not in use.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Emergency Response Plan
In Case of Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3][7] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and seek immediate medical attention.[8] |
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[10] Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[7] Wash the spill area thoroughly with soap and water.[11]
Caption: Spill Response Workflow.
Disposal Plan
Chemical Waste
All waste containing Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate must be disposed of as hazardous chemical waste.[2][11] Collect the waste in a designated, properly labeled, and sealed container.[11] Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][11] Do not dispose of this chemical down the drain or in general waste.[3]
Contaminated PPE
All disposable PPE, such as gloves, that has come into contact with the chemical should be considered contaminated.[6] These materials should be placed in a sealed bag and disposed of as hazardous waste along with the chemical waste.[11] Reusable PPE should be thoroughly decontaminated according to established laboratory procedures before reuse.
References
- Hydrofluoric Acid (HF) - Division of Research Safety - University of Illinois. (2024, December 10). Retrieved from University of Illinois Division of Research Safety website.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved from University of Wisconsin-Madison EHS website.
- Fluorine. (n.d.).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (2025, September 4).
- Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
- methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride - NextSDS. (n.d.).
- Safety Data Sheet - Shimadzu. (2016, December 6).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 25).
- 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid methyl ester | 1935939-14-2. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Material Safety Data Sheet - Kao Chemicals. (2021, April 9).
- Safety Data Sheet. (n.d.).
- MSDS of Methyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino) cyclobutanecarboxylate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
Sources
- 1. nextsds.com [nextsds.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. capotchem.cn [capotchem.cn]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. chemical.kao.com [chemical.kao.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
